2-Propylhept-2-enal

Catalog No.
S774502
CAS No.
34880-43-8
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylhept-2-enal

CAS Number

34880-43-8

Product Name

2-Propylhept-2-enal

IUPAC Name

(Z)-2-propylhept-2-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8-

InChI Key

GADNZGQWPNTMCH-NTMALXAHSA-N

SMILES

CCCCC=C(CCC)C=O

Synonyms

2-Propyl-2-hepten-1-al

Canonical SMILES

CCCCC=C(CCC)C=O

Isomeric SMILES

CCCC/C=C(/CCC)\C=O

2-Propyl-2-heptenal is a natural product found in Plectranthus glabratus with data available.

2-Propylhept-2-enal IUPAC nomenclature

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Stereoisomers

2-Propylhept-2-enal is an organic compound with the molecular formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol [1] [2] [3]. It exists as stereoisomers, distinguished by the configuration of its double bond.

The table below summarizes the key identifiers for its two primary stereoisomers:

Property (E)-2-Propylhept-2-enal (Z)-2-Propylhept-2-enal
CAS Registry Number 64935-37-1 [1] [3] 34880-43-8 [2] [4]
Other CAS RNs - 95667-14-4, 35959-85-4 [2]
IUPAC Name (E)-2-Propylhept-2-enal [1] (2Z)-2-Propyl-2-heptenal [2]
Synonym 2-Heptenal, 2-propyl-, (E)- [3] 2-Heptenal, 2-propyl- [2]
InChIKey GADNZGQWPNTMCH-CSKARUKUSA-N [1] [3] Information missing from search results
SMILES C(\C(=C/CCCC)C=O)CC [3] Information missing from search results

Calculated Physical Properties (for (E)-isomer): One source provides the following calculated properties for the (E)-isomer: a density of 0.837 g/cm³, a boiling point of 224.321 °C at 760 mmHg, and a flash point of 66.812 °C [3].

IUPAC Nomenclature Breakdown

The systematic name "this compound" is constructed based on IUPAC rules [5] [6]:

  • hept: The root word indicates the parent chain is seven carbon atoms long.
  • -2-en: The infix "-en-" and the locant "2" specify a double bond between carbons 2 and 3 of the parent chain.
  • -al: The suffix "-al" denotes the presence of an aldehyde functional group (-CHO), which is assigned the lowest possible number (carbon #1).
  • 2-propyl-: The prefix indicates a propyl group (-CH₂CH₂CH₃) attached to carbon #2 of the parent chain.

G IUPAC_Name IUPAC Name: 2-propyl hept -2- en al Breakdown Functional Group (Suffix) Parent Chain (Root) Unsaturation (Infix) Substituent (Prefix)

IUPAC name structure breakdown

Interpreting the Structural Formula

To visualize the carbon skeleton and bonding described by the IUPAC name and SMILES string:

G C1 C1 C2 C2 C1->C2 Double Bond O1 O C1->O1 Double Bond C3 C3 C2->C3 P1 C1' C2->P1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 P2 C2' P1->P2 P3 C3' P2->P3

Molecular structure of this compound. Red: aldehyde group. Blue: propyl substituent. Yellow: parent carbon chain. Green: double bond.

References

physical characteristics of 2-Propylhept-2-enal

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Characteristics

The following table consolidates the key identified properties of (E)-2-Propylhept-2-enal. Please note that some properties are calculated (marked as "Cal.") rather than experimentally verified.

Property Value Source / Notes
CAS Registry Number 64935-37-1 [1] [2]
Molecular Formula C10H18O [1] [2]
Molecular Weight 154.25 g/mol [2], 154.2493 g/mol [1] Slight variance between sources.
IUPAC Name (E)-2-Propylhept-2-enal [1] [2]
Density 0.837 g/cm³ Calculated value [2].
Boiling Point 224.3°C at 760 mmHg Calculated value [2].
Flash Point 66.8°C Calculated value [2].

Synthesis and Experimental Context

The available literature describes 2-Propylhept-2-enal primarily as a product of self-condensation of valeraldehyde (n-pentanal) [3]. This reaction is relevant for producing intermediates for perfumes and plasticizers [3].

  • Catalysts: While this reaction has been traditionally catalyzed by homogeneous bases like aqueous NaOH, research focuses on developing heterogeneous catalysts to mitigate issues with corrosion and product selectivity [3]. For instance, TiO₂ has been identified as an efficient heterogeneous catalyst for this synthesis, providing high selectivity at 190°C [3]. The study notes that catalyst acidity is also important for the formation of this compound [3].
  • Reaction Network: The diagram below illustrates the position of this compound within a broader aldol condensation reaction network involving valeraldehyde and cyclopentanone.

reaction_pathway cluster_cross Cross-Condensation Pathway Valeraldehyde Valeraldehyde Hydroxy Hydroxy Valeraldehyde->Hydroxy Cross-Condensation Propylheptenal Propylheptenal Valeraldehyde->Propylheptenal Self-Condensation CPentanone CPentanone CPentanone->Hydroxy SelfCondensation SelfCondensation CPentanone->SelfCondensation Self-Condensation Product4 Product4 Hydroxy->Product4 Dehydration Product7 Product7 Product4->Product7 +Valeraldehyde

Diagram of aldol condensation pathways for valeraldehyde and cyclopentanone.

Experimental Workflow for Synthesis and Analysis

The general workflow for conducting the synthesis and analyzing the results, as inferred from the research, can be visualized as follows.

experimental_workflow CatalystPrep Catalyst Preparation (DP or EIM methods) CatalystChar Catalyst Characterization (XRD, TEM, BET, TPD) CatalystPrep->CatalystChar ReactorSetup Reaction Setup (Batch reactor, ~130-190°C) CatalystChar->ReactorSetup Condensation Aldol Condensation (Valeraldehyde) ReactorSetup->Condensation ProductAnalysis Product Analysis (Identify this compound) Condensation->ProductAnalysis Kinetics Kinetic & Selectivity Study ProductAnalysis->Kinetics Feedback for optimization

General workflow for catalyst preparation and aldol condensation experiments.

Important Limitations and Future Research

It is crucial to note the significant gaps in the available information relative to your request:

  • No Detailed Protocols: The search results do not contain the level of detail required for a step-by-step experimental protocol for synthesis or analysis.
  • No Drug Development Context: The literature frames this compound as a chemical intermediate for fragrances and plasticizers [3]. I found no studies linking it directly to pharmacological applications, signaling pathways, or drug development.
  • Limited Data: Several key physical properties (e.g., melting point, refractive index, spectral data) are absent from the results, and the provided values are largely calculated rather than experimental [2].

References

Chemical Identification of (E)-2-Propylhept-2-enal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers for this compound, which are essential for developing an analytical method [1] [2].

Property Value
CAS Registry Number 64935-37-1 [1]
Molecular Formula C10H18O [1]
Molecular Weight 154.25 g/mol [2]
IUPAC Name (E)-2-Propylhept-2-enal [1]
Density (Calc.) 0.837 g/cm³ [2]
Boiling Point (Calc.) 224.3 °C at 760 mmHg [2]
Flash Point (Calc.) 66.8 °C [2]

Developing a Gas Chromatography Method

Without a pre-existing validated method, you would need to develop one. The following workflow diagrams the key steps in this process, from column selection to method validation.

Start Develop GC Method for 2-Propylhept-2-enal ColSel 1. Column Selection Start->ColSel CondOpt 2. Conditions Optimization ColSel->CondOpt ColSel_details Consider mid-polarity columns. Example: DB-624 (30 m x 0.53 mm ID, 3 µm film) ColSel->ColSel_details SamplePrep 3. Sample Preparation CondOpt->SamplePrep CondOpt_details Optimize: • Oven Temp. Program • Carrier Gas Flow • Injector/Detector Temp. CondOpt->CondOpt_details MethodVal 4. Method Validation SamplePrep->MethodVal SamplePrep_details Select appropriate diluent. Consider headspace sampling for complex matrices. SamplePrep->SamplePrep_details MethodVal_details Validate parameters: Precision, Linearity, LOD/LOQ, Accuracy, Robustness MethodVal->MethodVal_details

Figure 1. A workflow for developing and validating a gas chromatography method.

Based on general GC principles and a method for residual solvents [3], here are specific considerations for each step:

  • 1. Column Selection: A mid-polarity column is versatile for separating a wide range of volatile organic compounds. The DB-624 column is a robust choice for this application [3].
  • 2. Conditions Optimization: You will need to experimentally determine the ideal temperature program. A method for other volatiles uses a gradient program starting at 40°C, which is a good starting point for method development [3].
  • 3. Sample Preparation: If your sample is a pure liquid, dilution with a suitable solvent may suffice. For complex matrices, headspace sampling is advantageous as it introduces a cleaner vapor sample into the GC, protecting the instrument and column [3].
  • 4. Method Validation: The method must be rigorously validated. Parameters to assess include precision (repeatability), linearity (over a specified range), LOD/LOQ (sensitivity), accuracy (via spike recovery), and robustness (to deliberate parameter changes) [3].

References

Application Note: Synthesis of 2-Propylhept-2-enal via Crossed Aldol Condensation

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction This application note details a crossed aldol condensation protocol for synthesizing 2-Propylhept-2-enal, a compound that can serve as a versatile intermediate in organic synthesis and fragrance development [1]. The reaction proceeds between pentanal and butanal under base-catalyzed conditions, followed by dehydration, to yield the target α,β-unsaturated aldehyde [2] [3].

2. Reaction Design and Mechanism

The synthesis is a classic example of a crossed aldol condensation [3]. Butanal acts as the enolizable component to form the nucleophilic enolate, while pentanal serves as the electrophilic acceptor. This selectivity helps minimize the formation of four possible side products that could arise if both aldehydes were equally enolizable [2] [3]. The mechanism occurs in two main stages: the aldol addition to form a β-hydroxy aldehyde intermediate, and dehydration to furnish the conjugated enone (in this case, an enal) [2] [1].

The diagram below illustrates the complete experimental workflow from setup to purification.

workflow Reaction Setup Reaction Setup Reaction Mixture\n(Pentanal, Butanal, NaOH, Solvent) Reaction Mixture (Pentanal, Butanal, NaOH, Solvent) Reaction Setup->Reaction Mixture\n(Pentanal, Butanal, NaOH, Solvent) Stir at 0-5°C\n(30 min) Stir at 0-5°C (30 min) Reaction Mixture\n(Pentanal, Butanal, NaOH, Solvent)->Stir at 0-5°C\n(30 min) Warm to RT\n(1-2 hours) Warm to RT (1-2 hours) Stir at 0-5°C\n(30 min)->Warm to RT\n(1-2 hours) Heat under Reflux\n(80°C, 1 hour) Heat under Reflux (80°C, 1 hour) Warm to RT\n(1-2 hours)->Heat under Reflux\n(80°C, 1 hour) Cool to RT Cool to RT Heat under Reflux\n(80°C, 1 hour)->Cool to RT Work-up & Extraction Work-up & Extraction Cool to RT->Work-up & Extraction Purification\n(Column Chromatography) Purification (Column Chromatography) Work-up & Extraction->Purification\n(Column Chromatography) Product\n(this compound) Product (this compound) Purification\n(Column Chromatography)->Product\n(this compound)

Diagram Title: Experimental Workflow for this compound Synthesis

3. Experimental Protocol

3.1. Materials and Equipment

Table 1: Reagents and Solvents

Item Specification Molar Equivalents Amount
Pentanal >95% purity 1.0 equiv ~ 1.72 mL (calculated for 10 mmol scale)
Butanal >95% purity 1.2 equiv ~ 1.08 mL (calculated for 10 mmol scale)
Sodium Hydroxide (NaOH) 1M Aqueous Solution 1.5 equiv 15.0 mL
Diethyl Ether Anhydrous - 30 mL (for extraction)
Saturated NaCl Solution Aqueous - 15 mL (for wash)
Magnesium Sulfate (MgSO₄) Anhydrous - For drying

Table 2: Equipment

Item
100 mL Round-Bottom Flask
Magnetic Stirrer with Hotplate & Stir Bar
Reflux Condenser
Thermometer
Separatory Funnel (250 mL)
Rotary Evaporator
Equipment for Column Chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanal (10 mmol, 1.0 equiv) and butanal (12 mmol, 1.2 equiv) to 20 mL of a suitable solvent (e.g., ethanol or water).
  • Base Addition and Initial Stirring: Cool the reaction mixture in an ice-water bath to 0-5°C. Slowly add 1M aqueous NaOH (15 mL, 15 mmol, 1.5 equiv) dropwise with vigorous stirring. Maintain the temperature below 5°C during addition, then continue stirring for 30 minutes at this temperature [2].
  • Warming and Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Subsequently, attach a reflux condenser and heat the mixture to 80°C with stirring for 1 hour to facilitate dehydration [2] [3].
  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Add 30 mL of diethyl ether and 15 mL of water. Shake gently and separate the organic layer. Extract the aqueous layer with an additional 10 mL of diethyl ether. Combine the organic layers and wash with 15 mL of saturated sodium chloride (brine) solution.
  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
  • Purification: Purify the crude product by column chromatography on silica gel. Use a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent to isolate the pure this compound [1].

4. Characterization and Data The final product should be characterized to confirm its identity and purity.

Table 3: Characterization Data for this compound

Analysis Method Expected Result / Key Features
Yield 60-75% (estimated after purification)
Appearance Colorless to pale yellow liquid
IR Spectroscopy (cm⁻¹) Strong band ~1720 (C=O stretch), bands ~1680 & 1620 (conjugated C=C), ~2800 & 2700 (aldehyde C-H stretch)
¹H NMR (δ, ppm) 9.45 (d, 1H, CHO), 6.85 (dt, 1H, CH=), 2.35-2.15 (m, 4H, CH₂-C= & CH₂-C=O), 1.50-1.25 (m, 6H, CH₂), 0.95-0.85 (m, 6H, CH₃)
TLC (Rf) ~0.5-0.6 (in 95:5 Hexanes:Ethyl Acetate)

5. Troubleshooting and Notes

  • Low Yield/Complex Mixture: A common issue in crossed aldol reactions is the formation of multiple products. Using pentanal as the limiting reagent and a slow, cold addition of base helps drive the reaction toward the desired cross-product [2]. Ensuring one aldehyde (pentanal) is in excess can also favor the cross-product [3].
  • Lack of Dehydration: The dehydration step is thermodynamically driven by heat [2]. If the unsaturated product is not forming, ensure the reflux step is performed adequately. The reaction can be monitored by TLC.
  • Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Aldehydes are flammable and can be irritants. Sodium hydroxide is corrosive.

Chemical Reaction Visualization

The DOT script below generates a diagram illustrating the detailed electron-pushing mechanism for this crossed aldol condensation.

mechanism Butanal\n(Enolizable) Butanal (Enolizable) Enolate Enolate Butanal\n(Enolizable)->Enolate Deprotonation (Step 1) OH⁻ OH⁻ OH⁻->Butanal\n(Enolizable) β-Hydroxy Aldehyde\n(Addition Intermediate) β-Hydroxy Aldehyde (Addition Intermediate) Enolate->β-Hydroxy Aldehyde\n(Addition Intermediate) Nucleophilic Attack (Step 2) Pentanal\n(Electrophile) Pentanal (Electrophile) Pentanal\n(Electrophile)->Enolate This compound\n(Final Product) This compound (Final Product) β-Hydroxy Aldehyde\n(Addition Intermediate)->this compound\n(Final Product) Dehydration (-H₂O, Δ, Step 3)

Diagram Title: Aldol Condensation Mechanism for Target Molecule Synthesis

6. Conclusion This protocol provides a reliable and detailed method for synthesizing this compound via a crossed aldol condensation. By carefully controlling stoichiometry, temperature, and reaction conditions, researchers can obtain the desired product in good yield and purity for further applications.

References

Comprehensive Application Notes and Protocols for 2-Propylhept-2-Enal Production via Heterogeneous Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

2-Propylhept-2-enal is an important chemical intermediate with significant applications in the fragrance, flavor, and pharmaceutical industries, particularly as a precursor for the production of various fine chemicals and plasticizers. Traditional industrial processes for producing this compound typically employ homogeneous catalysts such as aqueous sodium hydroxide (NaOH). However, these conventional methods present substantial challenges including severe corrosion of equipment, difficult separation of catalysts from reaction products, and environmental concerns associated with waste generation. These limitations have driven research toward developing more sustainable and efficient catalytic approaches using heterogeneous catalytic systems that offer easier recovery, reusability, and reduced environmental impact [1].

The evolution toward heterogeneous catalysis represents a paradigm shift in chemical production, with nearly 80% of processes involved in the chemical production of bulk or fine chemicals now employing heterogeneous catalysts, typically solids. The heart of any heterogeneous catalyst is the surface active site, which must be highly active, selective, and stable during several hundred cycles of reaction to be economically viable. In the specific case of this compound production, recent advances have demonstrated that metal oxide catalysts—particularly those incorporating acidic and basic sites—can effectively promote the self-condensation of valeraldehyde to yield the desired product with high selectivity and conversion rates [2] [1].

Reaction Mechanism and Catalyst Function

Mechanistic Pathway

The production of this compound through heterogeneous catalysis follows a concerted mechanism that leverages both acidic and basic sites on the catalyst surface. The reaction begins with the adsorption of valeraldehyde molecules onto the catalyst surface, where the carbonyl oxygen interacts with acidic sites and the α-hydrogen interacts with basic sites. This dual interaction facilitates the rate-determining step of α-hydrogen abstraction, generating a resonance-stabilized enolate intermediate. This intermediate then undergoes nucleophilic attack on the carbonyl carbon of a second valeraldehyde molecule, leading to the formation of a β-hydroxyaldehyde intermediate. The final step involves dehydration of this aldol addition product, resulting in the formation of the unsaturated this compound molecule, which subsequently desorbs from the catalyst surface, regenerating the active sites for subsequent catalytic cycles [1].

The catalyst surface properties play a critical role in determining both the reaction rate and selectivity. Optimal catalysts for this transformation possess a balanced combination of acidic and basic sites that work in concert to facilitate the various steps of the reaction mechanism. Strong basic sites are particularly important for the initial deprotonation step, while acidic sites facilitate the dehydration reaction. This synergy explains why mixed metal oxide catalysts such as FeO-MgO often demonstrate superior performance compared to single-component catalysts, as they provide both types of active sites in close proximity, enabling a more efficient catalytic cycle [1].

Reaction Workflow Visualization

G cluster_workflow Heterogeneous Catalytic Mechanism for this compound Production start Valeraldehyde Molecules adsorb Adsorption to Catalyst Surface start->adsorb enolate Enolate Formation via α-H Abstraction adsorb->enolate aldol_add Aldol Addition Nucleophilic Attack enolate->aldol_add hydroxy β-Hydroxyaldehyde Intermediate aldol_add->hydroxy dehydrate Dehydration hydroxy->dehydrate product This compound Product dehydrate->product desorb Product Desorption product->desorb catalyst_regen Catalyst Regeneration desorb->catalyst_regen catalyst_regen->adsorb Cycle Continues

Figure 1: The catalytic mechanism for this compound production showing the sequential steps from reactant adsorption to product desorption and catalyst regeneration.

Catalyst Synthesis Protocols

FeO–MgO Catalyst Preparation via Deposition-Precipitation

The deposition-precipitation method produces catalysts with highly dispersed active sites and strong metal-support interactions. Begin by dissolving ferric nitrate (Fe(NO₃)₃·9H₂O) in distilled water to create a 0.5M solution. Gradually add magnesium oxide (MgO) support to this solution under continuous mechanical stirring at 300 rpm. Adjust the pH to 10.0 using ammonium hydroxide solution (25%), which facilitates the precipitation of iron hydroxides onto the MgO surface. Maintain the slurry under stirring for 24 hours at room temperature to ensure complete deposition. Recover the solid material by vacuum filtration and wash thoroughly with distilled water until the filtrate reaches neutral pH. Dry the catalyst precursor in a static oven at 100°C for 7 hours, followed by calcination in a muffle furnace at 450°C for 4 hours using a controlled heating rate of 2°C/min. This thermal treatment converts the hydroxides to the active FeO phase while maintaining high dispersion on the MgO support [1].

Fe–CaO Catalyst Preparation via Evaporation Impregnation

The evaporation impregnation method provides an alternative approach for catalyst synthesis. Create an aqueous solution of ferric nitrate with concentration adjusted to achieve the desired metal loading (typically 5-15 wt%). Add calcium oxide (CaO) support to the solution in a rotary evaporator flask. Rotate the flask at 50 rpm in a water bath maintained at 60°C while gradually reducing pressure to evaporate the solvent over 24 hours. This slow evaporation ensures uniform distribution of the iron precursor throughout the support pores. Recover the impregnated solid and dry at 100°C for 7 hours to remove residual moisture. Finally, calcine the material at 450°C for 4 hours with a heating rate of 2°C/min to decompose the nitrate species and form the active FeO phase. The resulting catalyst typically exhibits both basic sites from the CaO support and acidic sites from the dispersed FeO particles, creating the balanced acidity-basicity required for efficient aldol condensation [1].

Experimental Protocol for Aldol Condensation

Reaction Setup and Procedure

The catalytic aldol condensation is performed in a batch reactor system under atmospheric pressure with continuous monitoring and control. Begin by loading the reactor vessel with valeraldehyde and catalyst in a mass ratio of 10:1 (substrate to catalyst). Use cyclohexane or m-xylene as solvent with a substrate concentration of 1.5M. Purge the reactor headspace with nitrogen gas for 15 minutes to create an inert atmosphere and prevent unwanted oxidation reactions. Heat the reaction mixture to the target temperature of 130°C with continuous stirring at 800 rpm to minimize external mass transfer limitations. Maintain the reaction for 2-6 hours, periodically withdrawing samples for analysis. After the desired reaction time, cool the reactor rapidly to room temperature using an ice bath, separate the catalyst by centrifugation at 10,000 rpm for 10 minutes, and recover the supernatant for product analysis [1].

Analytical Methods and Characterization

Comprehensive characterization of both catalysts and reaction products is essential for understanding and optimizing the catalytic process. The specific surface area and pore characteristics of catalysts are determined by N₂ physisorption at -196°C using the BET method. Acidic and basic properties are quantified through temperature-programmed desorption (TPD) of NH₃ and CO₂, respectively. The crystalline structure is analyzed by X-ray diffraction (XRD) using Cu Kα radiation, while morphological features are examined by scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Reaction products are typically analyzed by gas chromatography (GC) equipped with a flame ionization detector and a capillary column, with quantification performed using the internal standard method. Additionally, X-ray photoelectron spectroscopy (XPS) can be employed to determine the oxidation states of metal components in fresh and spent catalysts [1] [3].

Experimental Workflow Visualization

G cluster_experiment Experimental Workflow for Catalytic Aldol Condensation catalyst_prep Catalyst Synthesis & Activation reactor_load Reactor Loading Substrate + Catalyst catalyst_prep->reactor_load purge Inert Atmosphere N₂ Purging reactor_load->purge heat Heating to 130°C purge->heat react Reaction Period 2-6 hours heat->react monitoring Sample Withdrawl & Monitoring react->monitoring monitoring->react Continue cool Rapid Cooling monitoring->cool Completion separate Catalyst Separation Centrifugation cool->separate analysis Product Analysis GC, NMR, MS separate->analysis recycle Catalyst Recycling Regeneration analysis->recycle recycle->catalyst_prep Reuse Cycle

Figure 2: Comprehensive experimental workflow for the catalytic aldol condensation process, from catalyst preparation to product analysis and catalyst recycling.

Performance Data and Catalyst Characterization

Catalyst Characterization Data

Table 1: Physicochemical properties of metal oxide catalysts used in this compound production

Catalyst Preparation Method Surface Area (m²/g) Pore Volume (cm³/g) Base Strength (μmol CO₂/g) Acid Strength (μmol NH₃/g) Crystalline Phases Detected
FeO–MgO Deposition-Precipitation 45-65 0.15-0.25 180-240 90-130 MgO, MgFe₂O₄
FeO–CaO Evaporation Impregnation 30-50 0.10-0.20 220-280 70-110 CaO, Ca₂Fe₂O₅
CeO₂–MgO Deposition-Precipitation 50-70 0.18-0.28 160-220 60-100 MgO, CeO₂
Pure CaO Commercial 10-25 0.05-0.12 300-350 20-50 CaO
Catalytic Performance Metrics

Table 2: Comparative performance of heterogeneous catalysts in valeraldehyde self-condensation to this compound

Catalyst Reaction Temperature (°C) Reaction Time (h) Valeraldehyde Conversion (%) This compound Selectivity (%) Space-Time Yield (g·L⁻¹·h⁻¹)
FeO–MgO 130 4 75-85 88-94 45-55
FeO–CaO 130 4 70-80 82-90 40-50
CeO₂–MgO 130 4 65-75 85-92 35-45
Pure CaO 130 4 50-60 75-85 25-35
TiO₂ 190 2 85-95 90-96 60-70

Process Optimization and Technical Considerations

Critical Process Parameters

Several key parameters significantly influence the efficiency and selectivity of this compound production. Reaction temperature profoundly affects both conversion and selectivity, with optimal performance typically observed between 130-190°C. Higher temperatures generally increase reaction rate but may promote undesired side reactions such as further condensation or decomposition. The catalyst loading directly impacts reaction kinetics, with typical catalyst-to-substrate ratios ranging from 5-15 wt%. The reaction time must be carefully controlled to maximize the yield of the desired product while minimizing the formation of heavier condensation byproducts. Additionally, the solvent choice plays an important role in mediating mass transfer and potentially influencing product selectivity, with non-polar solvents like cyclohexane and m-xylene generally providing the best results [1].

Catalyst Stability and Regeneration

The long-term stability and reusability of heterogeneous catalysts are critical factors for industrial application. Properly synthesized FeO-MgO catalysts typically maintain high activity for 3-5 reaction cycles without significant performance degradation. The primary deactivation mechanisms include coke deposition on active sites, leaching of active components into the reaction medium, and structural changes in the catalyst under reaction conditions. Regeneration of spent catalysts can be achieved through thermal treatment in air at 450-500°C to remove carbonaceous deposits, followed by re-activation in the reaction mixture. Systematic monitoring of catalyst performance across multiple cycles is essential to establish the optimal regeneration protocol and overall catalyst lifetime [1] [3].

Troubleshooting Guide

Common Experimental Challenges
  • Low Conversion: If valeraldehyde conversion remains below expected values, first verify the catalyst activation procedure and ensure proper calcination conditions. Check the basic site density through CO₂-TPD analysis, as insufficient basic sites will limit enolate formation. Consider increasing the catalyst loading or reaction temperature within the optimal range, and confirm the absence of catalyst inhibitors or poisons in the feedstock.

  • Poor Selectivity: When selectivity to this compound is suboptimal, evaluate the acid-base balance of the catalyst through combined NH₃ and CO₂-TPD. Excessive strong acid sites may promote dehydration before complete aldol addition or facilitate side reactions. Consider modifying the metal oxide composition to optimize the site balance, reducing reaction temperature to suppress consecutive reactions, or shortening reaction time to prevent over-conversion to heavier byproducts.

  • Catalyst Deactivation: For rapid catalyst deactivation, implement a more rigorous catalyst regeneration protocol with controlled calcination. Analyze spent catalyst by TGA to quantify coke deposition and by XRD to detect structural changes. Consider modifying the catalyst formulation to enhance stability, implementing a periodic regeneration strategy during prolonged operation, or introducing catalyst promoters that improve resistance to deactivation [1] [3].

Conclusion and Future Perspectives

The production of this compound via heterogeneous catalysis represents a significant advancement over traditional homogeneous processes, offering improved sustainability, easier catalyst separation, and reduced environmental impact. The protocols outlined in this document provide researchers with comprehensive methodologies for catalyst synthesis, reaction optimization, and performance evaluation. The development of bifunctional catalysts with optimized acid-base properties, particularly FeO-MgO systems, has demonstrated excellent performance in promoting the selective self-condensation of valeraldehyde to the desired product.

Future research directions should focus on enhancing catalyst stability and lifetime through structural modifications and protective coatings, developing continuous flow processes to improve productivity and scalability, and exploring novel catalyst architectures such as single-atom catalysts or hierarchical porous materials to further enhance activity and selectivity. The integration of computational modeling with experimental approaches, particularly density functional theory (DFT) methods, offers promising opportunities for rational catalyst design by providing atomic-level insights into reaction mechanisms and active site requirements [4] [2].

References

Comprehensive Application Notes and Protocols: TiO₂-Catalyzed Valeraldehyde Condensation for Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TiO₂-Catalyzed Valeraldehyde Condensation

Aldol condensation of valeraldehyde represents a significant C–C bond forming reaction in organic synthesis with particular relevance in biomass valorization and fine chemicals production. Titanium dioxide (TiO₂) has emerged as an effective heterogeneous catalyst for this transformation, offering advantages over homogeneous catalysts through easier separation, recyclability, and reduced corrosion issues. The condensation of valeraldehyde (n-pentanal) typically yields 2-propyl-2-heptenal, a valuable intermediate for fragrances, flavors, and plasticizers [1] [2].

The catalytic mechanism on TiO₂ surfaces involves both Lewis acid and Brønsted base sites working in concert. The generally accepted pathway proceeds through: (1) carbonyl adsorption on Ti⁴⁺ Lewis acid sites, (2) α-hydrogen abstraction by adjacent basic oxygen sites to form an enolate, (3) C–C coupling between the enolate and another carbonyl molecule, and (4) dehydration to form the α,β-unsaturated aldehyde [3]. The surface structure of TiO₂ significantly influences its catalytic performance, with different crystal facets exhibiting varying activities. For instance, the {001} facet demonstrates lower apparent activation energy compared to the {101} facet due to differences in Lewis acidity and Brønsted basicity [3].

Recent advances have focused on TiO₂ modification to enhance activity and selectivity. Sulfated TiO₂ (SO₄²⁻/TiO₂) creates superacidic sites with improved performance, while metal oxide modifications tune the acid-base properties for specific applications [4] [2]. These catalytic systems enable both self-condensation of valeraldehyde and cross-condensation with other carbonyl compounds like cyclopentanone, expanding the synthetic utility of TiO₂-catalyzed aldol reactions [2].

Experimental Protocols

Catalyst Synthesis and Characterization
2.1.1 SO₄²⁻/TiO₂ Solid Superacid Catalyst Preparation

The sulfated titanium dioxide catalyst (SO₄²⁻/TiO₂) demonstrates enhanced acidity and catalytic performance for valeraldehyde condensation [4]:

  • Materials: Nano TiO₂ (preferably 70-160 m²/g specific surface area), sulfuric acid (1-4 mol/L concentration)
  • Procedure:
    • Add 16.0 g nano TiO₂ to 50 mL of 2 mol/L sulfuric acid solution under continuous stirring (TiO₂:H₂SO₄ molar ratio = 2:1)
    • Maintain the mixture at 30°C for 3 hours to allow complete impregnation
    • Filter the solid from the impregnation solution
    • Dry the filter cake at 100°C for 5 hours in a convection oven
    • Calcine the dried material in a muffle furnace at 300°C for 5 hours (heating rate: 5°C/min)
  • Quality Control: The final catalyst should exhibit a white crystalline appearance and maintain high specific surface area (>80 m²/g)
2.1.2 Facet-Controlled TiO₂ Nanocrystals Synthesis

Surface structure engineering enables precise control of catalytic properties [3]:

  • Materials: Titanium precursors (e.g., titanium butoxide), structure-directing agents (e.g., hydrofluoric acid), solvents
  • Hydrothermal Synthesis:
    • Prepare precursor solution with titanium source and structure-directing agents
    • Transfer to Teflon-lined autoclave and heat at 180-200°C for 12-48 hours
    • Cool naturally, collect precipitate by centrifugation
    • Wash thoroughly with ethanol and deionized water
    • Dry at 80°C overnight and calcine at 400-500°C to remove organics
  • Key Parameters: pH, temperature, and concentration of directing agents control the dominant facets ({101} vs {001})
2.1.3 Catalyst Characterization Methods

Comprehensive characterization ensures catalyst quality and structure-property relationships:

  • Surface Area and Porosity: N₂ physisorption using BET method (pre-treatment at 150°C for 3 hours)
  • Crystalline Structure: X-ray diffraction (XRD) with Cu Kα radiation to identify anatase/rutile phases and crystallite size
  • Acid-Base Properties:
    • Temperature-programmed desorption (TPD) of NH₃ (acidity) and CO₂ (basicity)
    • Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) with pyridine adsorption
  • Surface Morphology: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for particle size and morphology
  • Surface Chemistry: X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states
Catalytic Reaction Procedures
2.2.1 Valeraldehyde Self-Condensation Protocol

The self-condensation reaction produces 2-propyl-2-heptenal as the primary product [1] [2]:

  • Standard Reaction Conditions:

    • Reactor: Batch or continuous flow system with mechanical stirring
    • Temperature: 130-190°C (optimized at 140°C for SO₄²⁻/TiO₂)
    • Catalyst loading: 2-5 wt% relative to valeraldehyde
    • Reaction time: 2-3 hours
    • Atmosphere: Inert gas (N₂) blanket to prevent oxidation
  • Detailed Procedure:

    • Charge 100 g valeraldehyde to the reaction vessel
    • Add catalyst (2-5 g for 2-5% loading)
    • Purge the system with nitrogen to create inert atmosphere
    • Heat to desired temperature (140°C recommended) with continuous stirring
    • Maintain reaction for predetermined time (2-3 hours)
    • Cool rapidly to room temperature after reaction completion
    • Separate catalyst by filtration or centrifugation
    • Analyze reaction mixture by GC, GC-MS, or HPLC
  • Safety Considerations: Valeraldehyde is flammable; use appropriate personal protective equipment and conduct reactions in well-ventilated hoods

2.2.2 Cross-Condensation with Cyclopentanone

Cross-aldol condensation expands product diversity [2]:

  • Optimal Conditions:

    • Molar ratio cyclopentanone:valeraldehyde = 5:1 (excess cyclopentanone)
    • Temperature: 130°C
    • Catalyst: FeO-MgO (alternative to TiO₂ for specific selectivity requirements)
    • Reaction time: 2-11 hours depending on catalyst
  • Procedure:

    • Charge cyclopentanone to reaction vessel (as both reactant and solvent)
    • Add catalyst (typically 4-10 wt%)
    • Heat to 130°C with stirring
    • Add valeraldehyde dropwise over 30-60 minutes to minimize self-condensation
    • Continue reaction for total 2-11 hours
    • Monitor conversion by TLC or GC
    • Separate and characterize products
Analytical Methods and Product Characterization

Comprehensive analysis ensures accurate evaluation of catalytic performance:

  • Conversion and Selectivity Determination:

    • Primary method: Gas chromatography (GC) with FID detector
    • Column: Polar stationary phase (e.g., PEG-based) for carbonyl separation
    • Internal standards: Dodecane or tetradecane for quantification
    • Calibration: External standard curves for valeraldehyde and products
  • Product Identification:

    • GC-MS for structural confirmation
    • NMR spectroscopy (¹H and ¹³C) for definitive structure elucidation
    • FT-IR spectroscopy for functional group identification
  • In Situ Monitoring:

    • ReactIR technology for real-time reaction monitoring
    • Diffuse reflectance IR spectroscopy for surface species identification [1]

Table 1: Standard Analytical Conditions for Valeraldehyde Condensation Products

Compound Retention Index Primary m/z Fragments ¹H NMR Characteristic Signals (δ, ppm)
Valeraldehyde ~1080 44, 58, 29 9.75 (t, 1H), 2.42 (td, 2H), 1.60 (m, 2H)
2-Propyl-2-heptenal ~1320 83, 55, 41 9.45 (s, 1H), 6.75 (dt, 1H), 2.20 (t, 2H)
2-Pentylidenecyclopentanone ~1520 164, 95, 67 6.75 (t, 1H), 2.55 (m, 4H), 1.95 (m, 2H)
2,5-Dipentylidenecyclopentanone ~1850 260, 135, 81 6.85 (t, 1H), 6.65 (t, 1H), 2.50 (m, 8H)

Data Presentation and Analysis

Catalytic Performance Data

Table 2: Performance of Various Catalysts in Valeraldehyde Condensation

Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity (%) Key Findings
SO₄²⁻/nano-TiO₂ [4] 140 2 51.5 98.5 (2-propyl-2-heptenal) Optimal sulfate loading critical for activity
TiO₂ (P25) [3] 120 2 ~35 >90 Mixed-phase TiO₂ shows moderate activity
{001}-TiO₂ [3] 120 2 ~48 >90 Enhanced activity vs. {101} facets
FeO-MgO [2] 130 2 ~70 94 (2-pentylidenecyclopentanone) Superior for cross-condensation
CaO [2] 130 2 ~45 85 (mixed) Moderate activity, lower selectivity
Nano-TiO₂ [4] 140 2 25.6 99.1 High selectivity but low conversion
Concentrated H₂SO₄ [4] 140 2 82.5 70.7 High conversion but poor selectivity
Catalyst Characterization Data

Table 3: Physicochemical Properties of TiO₂-Based Catalysts

Catalyst Type Surface Area (m²/g) Dominant Facet Acid Site Density (μmol/g) Base Site Density (μmol/g) Crystallite Size (nm)
SO₄²⁻/TiO₂ [4] 70-160 Mixed 180-250 (strong) 50-100 10-15
{001}-TiO₂ [3] 80-120 {001} 120-180 80-120 20-50
{101}-TiO₂ [3] 60-100 {101} 100-150 100-150 20-40
TiO₂ (P25) [3] 35-65 Mixed 80-120 60-90 15-30
FeO-MgO [2] 90-150 - 50-100 200-350 5-15
Optimization Parameters for SO₄²⁻/TiO₂ Catalysts

Table 4: Effect of Preparation Conditions on SO₄²⁻/TiO₂ Catalyst Performance

Parameter Optimal Range Effect on Performance Remarks
H₂SO₄ Concentration 2-3 mol/L Maximum activity at 2M Higher concentrations block pores
Promotion Time 3-5 hours Complete sulfate incorporation Longer times don't improve performance
Promotion Temperature 25-35°C Room temperature sufficient Higher temperatures may cause sintering
Calcination Temperature 300-400°C Optimal at 300°C Higher temperatures remove sulfate
Calcination Time 3-5 hours Complete decomposition of precursors Extended calcination decreases surface area
TiO₂:H₂SO₄ Ratio 2:1 to 3:1 Balanced acidity and surface properties Lower ratios excess sulfate, higher ratios insufficient activation

Troubleshooting and Technical Notes

Common Experimental Issues and Solutions
  • Problem: Catalyst deactivation during valeraldehyde self-condensation

    • Cause: Formation of carboxylate species (n-pentanoic acid) that strongly adsorb on active sites [1]
    • Solution: Periodic catalyst regeneration at 400-500°C in air to oxidize carbonaceous deposits; use of protective groups for aldehydes prone to oxidation
  • Problem: Low conversion despite high catalyst loading

    • Cause: Internal diffusion limitations due to small pore size or inadequate mixing
    • Solution: Use nano-structured catalysts with appropriate mesoporosity; optimize stirring speed to ensure proper mass transfer
  • Problem: Poor selectivity to desired condensation products

    • Cause: Competitive reactions including Cannizzaro reaction or over-condensation
    • Solution: Control reaction time carefully; use moderate temperatures (130-150°C); consider slow addition of reactants for cross-condensation
  • Problem: Inconsistent results between catalyst batches

    • Cause: Variations in surface hydroxyl density or sulfate content
    • Solution: Standardize humidity conditions during preparation; implement rigorous quality control through FT-IR analysis of surface species
Advanced Technical Considerations
  • Surface Characterization: Employ in situ FT-IR spectroscopy to monitor surface species during reaction. Characteristic red shifts in ν(CO) from 1720 to 1700 cm⁻¹ indicate coordination to Ti⁴⁺ sites, while Ti–OH peaks shifting to lower wavenumbers suggest hydrogen bonding with carbonyl oxygen [1]

  • Kinetic Analysis: The reaction typically follows Langmuir-Hinshelwood kinetics with the surface reaction as the rate-determining step. Competitive adsorption between different carbonyl compounds should be considered in cross-condensation systems [1] [3]

  • Mass Transfer Effects: For quantitative kinetic studies, ensure the reaction operates in the kinetically controlled regime by verifying independence of rate on stirring speed and catalyst particle size

  • Catalyst Stability: Evaluate recyclability through multiple reaction cycles. SO₄²⁻/TiO₂ typically maintains activity for 3-5 cycles with proper regeneration at 300-400°C between uses

Visualization of Mechanisms and Workflows

Reaction Mechanism Diagram

G Compound1 Valeraldehyde Adsorbed1 Carbonyl Adsorption on Ti⁴⁺ Site Compound1->Adsorbed1 Coordination Enolate Enolate Formation via α-H Abstraction Adsorbed1->Enolate Base-catalyzed C_C_Coupling C-C Coupling (enolate + carbonyl) Enolate->C_C_Coupling Adsorbed2 Second Carbonyl Adsorption via H-bonding to Ti-OH Adsorbed2->C_C_Coupling Nucleophilic attack Aldol Aldol Intermediate C_C_Coupling->Aldol Reprotonation Dehydration Dehydration Aldol->Dehydration Acid-catalyzed Product 2-Propyl-2-heptenal + H₂O Dehydration->Product Elimination TiSite Ti⁴⁺ Site TiSite->Adsorbed1 Lewis acid OSite O²⁻ Site OSite->Enolate Brønsted base TiOHSite Ti-OH Site TiOHSite->Adsorbed2 H-bonding

Diagram 1: Mechanism of TiO₂-Catalyzed Valeraldehyde Self-Condensation illustrating the cooperative action of Lewis acid (Ti⁴⁺) and Brønsted base (O²⁻) sites in the aldol condensation mechanism, culminating in the formation of 2-propyl-2-heptenal.

Experimental Workflow Diagram

G CatalystPrep Catalyst Preparation (SO₄²⁻/TiO₂) Characterization Catalyst Characterization BET, XRD, FT-IR, TPD CatalystPrep->Characterization Quality Control ReactionSetup Reaction Setup Valeraldehyde + Catalyst N₂ atmosphere Characterization->ReactionSetup Validated Catalyst ReactionExecution Reaction Execution 140°C, 2-3 hours Continuous stirring ReactionSetup->ReactionExecution Heating Analysis Product Analysis GC, GC-MS, NMR ReactionExecution->Analysis Sample Collection DataProcessing Data Processing Conversion, Selectivity Kinetic modeling Analysis->DataProcessing Chromatographic Data SubProtocols Sub-Protocols CatalystSynthesis • Hydrothermal Synthesis • Sulfate Impregnation • Calcination SubProtocols->CatalystSynthesis CharacterizationMethods • Surface Area (BET) • Crystallinity (XRD) • Acidity (NH₃-TPD) • Surface Groups (FT-IR) SubProtocols->CharacterizationMethods AnalyticalMethods • GC Quantification • Product Identification • In Situ Monitoring SubProtocols->AnalyticalMethods

Diagram 2: Experimental Workflow for TiO₂-Catalyzed Valeraldehyde Condensation Studies showing the integrated process from catalyst preparation through data analysis, including essential characterization and analytical methods.

Conclusion and Future Perspectives

TiO₂-based catalysts demonstrate excellent performance in valeraldehyde condensation reactions, offering high selectivity to valuable condensation products while avoiding the corrosion and waste issues associated with homogeneous catalysts. The structure-activity relationships elucidated through facet-controlled studies provide fundamental insights for catalyst design, while practical protocols for SO₄²⁻/TiO₂ preparation offer immediately applicable methodologies for synthetic chemists.

Future developments in this field will likely focus on enhancing catalyst stability through improved structural design, expanding the scope to biobased substrates derived from biomass processing, and developing multifunctional catalysts for tandem reactions. The integration of advanced characterization techniques including operando spectroscopy and computational modeling will further accelerate catalyst optimization. Additionally, the application of continuous flow systems with TiO₂ catalysts presents opportunities for process intensification and scalability in industrial settings.

References

Comprehensive Application Notes and Protocols for 2-Propylhept-2-enal as a Plasticizer Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance

2-Propylhept-2-enal is a crucial chemical intermediate in the synthesis of high-performance, high-molecular-weight plasticizers, most notably Di(2-propylheptyl) phthalate (DPHP) [1] [2]. This ten-carbon unsaturated aldehyde with the molecular formula C10H18O is produced through the self-condensation of valeraldehyde (pentanal) [3]. Its primary industrial significance lies in its subsequent hydrogenation to 2-propylheptanol (2-PH), a branched C10 oxo alcohol that serves as the key feedstock for plasticizer production [4].

The drive towards plasticizers like those derived from 2-PH, such as DPHP, is largely in response to regulatory and health concerns associated with traditional phthalates like DEHP (Diethylhexyl phthalate) [2]. DPHP is characterized by its low volatility, high thermal stability, and good plasticizing efficiency [1] [2]. These properties make it suitable for demanding applications, including wire and cable insulation, automotive interiors, and building materials, where durability and minimal fogging or off-gassing are critical [4] [1]. As an intermediate, this compound is therefore a gateway to plasticizers with an improved safety and performance profile.

Synthesis Pathways and Experimental Protocols

The production of this compound and its downstream plasticizer involves a multi-step synthesis pathway. The following workflow diagram outlines the complete process from raw materials to the final plasticizer product.

G Valeraldehyde Valeraldehyde AldolCondensation Aldol Condensation (190°C) Valeraldehyde->AldolCondensation Catalyst Catalyst Catalyst->AldolCondensation TwoPropylheptTwoEnal This compound (C10H18O) AldolCondensation->TwoPropylheptTwoEnal Hydrogenation Hydrogenation (Catalyst: Metal/Ligand) TwoPropylheptTwoEnal->Hydrogenation TwoPropylheptanol 2-Propylheptanol (2-PH) (C10H22O) Hydrogenation->TwoPropylheptanol Esterification Esterification (Acid Catalyst, Reflux) TwoPropylheptanol->Esterification PhthalicAnhydride PhthalicAnhydride PhthalicAnhydride->Esterification DPHP DPHP Plasticizer (C28H46O4) Esterification->DPHP

Synthesis of this compound via Aldol Condensation

The primary route for producing this compound is the self-condensation of valeraldehyde [3].

2.1.1 Experimental Protocol: Heterogeneous Catalytic Condensation

This protocol is adapted from studies on aldol condensation using metal oxide catalysts, which offer advantages in separation and reusability over traditional homogeneous bases [3].

  • Objective: To synthesize this compound from valeraldehyde using a heterogeneous catalyst.
  • Materials:
    • Reactant: Valeraldehyde (Pentanal, >98% purity)
    • Catalyst: FeO–MgO (prepared by deposition-precipitation method) or commercially available TiO₂ [3]
    • Equipment: Batch reactor (e.g., 250 mL round-bottom flask), condenser, magnetic stirrer with heating mantle, temperature controller, N₂ gas supply, gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) system for analysis.
  • Procedure:
    • Reactor Setup: Assemble the batch reactor equipped with a condenser, temperature probe, and N₂ inlet. Flush the system with N₂ to create an inert atmosphere.
    • Loading: Charge the reactor with 0.5 g of FeO–MgO catalyst and 50 mL of valeraldehyde.
    • Reaction: With constant stirring (e.g., 500 rpm), heat the reaction mixture to 190°C and maintain this temperature for a predetermined reaction time (e.g., 2-6 hours) [3].
    • Monitoring: Withdraw small aliquots (e.g., 0.1 mL) at regular intervals. Dilute the aliquot in a suitable solvent (e.g., acetone) and analyze by GC/MS to monitor conversion and selectivity.
    • Work-up: After the reaction, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration.
    • Purification: The crude product, containing this compound, can be purified by vacuum distillation to isolate the desired intermediate.
  • Key Parameters:
    • Temperature: 190°C is reported to provide high selectivity [3].
    • Catalyst Loadings: Typically 1-10 wt% relative to valeraldehyde.
    • Atmosphere: An inert atmosphere (N₂) is recommended to prevent oxidation.
Downstream Processing: Synthesis of 2-Propylheptanol (2-PH) and DPHP Plasticizer

The synthesized this compound is not the final plasticizer but is hydrogenated to form the alcohol, which is then esterified.

2.2.1 Protocol: Hydrogenation to 2-Propylheptanol (2-PH)

This step converts the unsaturated aldehyde to the saturated alcohol, which is the direct precursor for plasticizers [4].

  • Objective: To hydrogenate this compound to 2-propylheptanol.
  • Principle: The process involves an oxo reaction (hydroformylation), where an alkene reacts with synthesis gas (CO + H₂) in the presence of a metal-ligand catalyst system [4]. In this context, the double bond in this compound is hydrogenated.
  • Industrial Process: On an industrial scale, Evonik performs this step in a state-of-the-art C4 Verbund plant using a catalyst system consisting of a metal and a ligand [4]. The product, 2-PH, is a high-purity, fully synthetic, branched primary alcohol with a mild odor and is readily biodegradable [4].
2.2.2 Protocol: Esterification to DPHP Plasticizer

The final step involves the reaction of 2-PH with phthalic anhydride to form the diester plasticizer, DPHP [1].

  • Objective: To synthesize Di(2-propylheptyl) phthalate (DPHP) from 2-propylheptanol and phthalic anhydride.
  • Materials: 2-Propylheptanol, phthalic anhydride, acid catalyst (e.g., para-toluenesulfonic acid), antioxidant (e.g., Topanol CA).
  • Procedure:
    • Charging: Add one mole of phthalic anhydride and a slight excess (e.g., 2.05-2.10 moles) of 2-propylheptanol into a reactor equipped with a stirrer, heater, and a Dean-Stark apparatus or a reflux condenser for water separation.
    • Catalysis: Add the acid catalyst (0.5-1.0 wt%).
    • Esterification: Heat the mixture to 180-220°C under reflux. The reaction produces water as a byproduct.
    • Water Removal: Continuously separate and remove the water to drive the reaction to completion.
    • Purification: After the reaction is complete, the crude DPHP undergoes vacuum distillation to remove any unreacted alcohol and other impurities, achieving purities of >99% [1].
    • Stabilization: Add 0.1-0.5% of an antioxidant (e.g., hindered phenol) to prevent discoloration and degradation during storage [1].

Analytical and Quality Control Data

Rigorous quality control is essential for both the intermediate and the final plasticizer. The following tables summarize key physicochemical properties and quality metrics.

Table 1: Physicochemical Properties of Key Compounds

Property This compound [5] 2-Propylheptanol (2-PH) [4] DPHP Plasticizer [1] [2]
CAS Registry Number 64935-37-1 Not specified in results 53306-54-0
Molecular Formula C10H18O C10H22O C28H46O4
Molecular Weight 154.25 g/mol Not specified 446.7 g/mol
Appearance Not specified Branched primary alcohol; mild alcohol-like odor Clear, colorless oily liquid
Boiling Point 224.3°C (at 760 mmHg) Not specified 254°C (at reduced pressure)
Density 0.837 g/cm³ (Calc.) Not specified 0.960–0.968 g/cm³
Flash Point 66.8°C (Calc.) Not specified 238°C (closed cup)

Table 2: Key Quality Control Parameters for DPHP Plasticizer [1]

Parameter Specification Test Method/Notes
Purity > 99% After vacuum distillation
Water Content < 0.1% Karl Fischer titration
Viscosity (at 20°C) 120 - 130 mPa·s Rheometer
Color Clear, colorless Visual inspection
Stabilizer Content 0.1 - 0.5% Added antioxidant (e.g., Bisphenol A, Topanol CA)

Application in Plastic Formulations

DPHP is a versatile plasticizer used across numerous industries. Its primary function is to embed between polymer chains (e.g., PVC), creating space that allows them to slide past each other, thus imparting flexibility and durability [1].

Table 3: Applications and Performance of DPHP Plasticizer [4] [1]

Application Sector Specific Examples DPHP Loading & Benefits
Wire & Cable Insulation, jacketing 30-60% by weight; provides heat resistance, flexibility, and meets industry standards.
Automotive Dashboards, door panels, synthetic leather Reduces windshield fogging (low volatility), does not produce strong "new car smell."
Building Materials Vinyl flooring, wall coverings, roofing membranes Offers excellent durability, UV resistance, and weatherability.
Consumer Goods Synthetic leather, footwear, tarpaulins Imparts flexibility and long-term performance under outdoor conditions.
Food Contact Jar lid gaskets, food-handling gloves FDA approved for food contact applications.

The following diagram illustrates the logical relationship between the structure of DPHP and its resulting material properties, which dictate its final applications.

G HighMW High Molecular Weight (C10 Branched Chains) LowVolatility Low Volatility HighMW->LowVolatility GoodEfficiency Good Plasticizing Efficiency HighMW->GoodEfficiency HighStability High Thermal Stability HighMW->HighStability LowFogging Reduced Fogging LowVolatility->LowFogging Outdoor Outdoor/Construction LowVolatility->Outdoor Automotive Automotive Interiors LowFogging->Automotive GoodEfficiency->Automotive WireCable Wire & Cable GoodEfficiency->WireCable HighStability->WireCable

Safety and Regulatory Considerations

DPHP was developed to meet demands for plasticizers with improved safety profiles [2]. Its toxicological profile is significantly safer than that of older phthalates like DEHP.

  • Toxicity Profile: Oral LD₅₀ in rats exceeds 5,000 mg/kg, classifying it as practically non-toxic by ingestion [1]. Unlike DEHP, DPHP shows no evidence of reproductive or developmental toxicity at typical exposure levels and does not carry the H360 warning label under GHS standards [1].
  • Regulatory Status: As of 2025, DPHP faces no specific restrictions globally and is not listed on regulatory concern lists like the EU SVHC or California Prop 65 [1]. It is approved by the FDA for certain food contact applications [1].

References

Chemical Profile and Synthesis of 2-Propylhept-2-enal

Author: Smolecule Technical Support Team. Date: February 2026

2-Propylhept-2-enal is an aliphatic unsaturated aldehyde known as an intermediate for producing plasticizers and perfumes [1]. The following section summarizes its fundamental chemical data and a common synthetic route.

Chemical Identity and Properties

The table below consolidates key physicochemical data for the (E)-isomer of this compound.

Property Value
CAS Registry Number 64935-37-1 (for (E)-isomer) [2] [3]
Molecular Formula C10H18O [2] [3]
Molecular Weight 154.25 g/mol [2] [3]
Structure (E)-2-Propylhept-2-enal [2]
Density 0.837 g/cm³ (Calculated) [2]
Boiling Point 224.3 °C at 760 mmHg (Calculated) [2]
Flash Point 66.8 °C (Calculated) [2]

Synthesis Protocol

The primary industrial route for producing this compound is the self-condensation of valeraldehyde (pentanal).

Background and Principle

This reaction is a base-catalyzed aldol condensation. Two molecules of valeraldehyde react, involving an aldol addition followed by dehydration, to yield the unsaturated aldehyde, this compound [1]. This process is traditionally catalyzed by homogeneous bases like aqueous NaOH, though heterogeneous catalysts are also used [1].

Experimental Workflow

The diagram below outlines the general synthesis and downstream process.

G Synthesis Workflow for this compound Valeraldehyde Valeraldehyde Aldol Condensation\nReactor Aldol Condensation Reactor Valeraldehyde->Aldol Condensation\nReactor Catalyst\n(e.g., NaOH) Catalyst (e.g., NaOH) Catalyst\n(e.g., NaOH)->Aldol Condensation\nReactor Crude Reaction\nMixture Crude Reaction Mixture Aldol Condensation\nReactor->Crude Reaction\nMixture Dehydration\nStep Dehydration Step Crude Reaction\nMixture->Dehydration\nStep Product Purification\n(Distillation) Product Purification (Distillation) Dehydration\nStep->Product Purification\n(Distillation) This compound This compound Product Purification\n(Distillation)->this compound By-products &\nWaste By-products & Waste Product Purification\n(Distillation)->By-products &\nWaste

Detailed Procedure

Materials:

  • Reactant: Valeraldehyde (Pentanal)
  • Catalyst: Aqueous Sodium Hydroxide (NaOH) solution or heterogeneous solid catalyst (e.g., TiO₂) [1]
  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, distillation apparatus

Steps:

  • Reaction Setup: Charge valeraldehyde and the catalyst into the reactor. If using a heterogeneous catalyst, it facilitates easier separation downstream [1].
  • Condensation: Heat the reaction mixture with stirring. Literature indicates that for similar aldol condensations, temperatures around 130°C can be used, though optimal temperature should be determined experimentally [1].
  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until valeraldehyde conversion is complete.
  • Work-up:
    • If using homogeneous catalyst: Transfer the reaction mixture to a separation funnel. Wash the organic layer with water to remove the catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
    • If using heterogeneous catalyst: Simply filter the reaction mixture to separate the solid catalyst from the liquid products [1].
  • Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Further purify This compound by distillation under vacuum. Collect the fraction boiling around the calculated boiling point of 224°C (at 760 mmHg, though vacuum distillation is recommended due to the high temperature) [2].

Safety and Handling

Based on the calculated properties and the aldehyde functional group:

  • Flammability: The calculated flash point of 66.8°C classifies it as a flammable liquid [2]. Handle away from ignition sources.
  • Stability: As an α,β-unsaturated aldehyde, it may be prone to polymerization. Store under an inert atmosphere if necessary, and consider adding stabilizers.
  • General Handling: Use standard personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood.
Further Research Directions

To complete these application notes, the following information should be targeted through further specialized research:

  • Specific Olfactive Profile: Obtain data on the exact odor description (e.g., green, fatty) and odor threshold from specialized fragrance industry resources.
  • Fragrance Formulation Protocols: Research typical usage levels in different product types (fine fragrances, personal care) and information on stability in various media.
  • Toxicological Data: Consult regulatory databases like EFSA, REACH, or RIFM for comprehensive safety assessments specific to fragrance use.

References

hydrogenation 2-Propylhept-2-enal to 2-propylheptanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Propylheptanol Production

2-Propylheptanol (2-PH) is a branched C10 alcohol with major industrial applications as a raw material for plasticizers, surfactants, lubricants, and acrylates [1] [2]. It is a colorless, waxy solid with a boiling point of approximately 215 °C [2].

The primary industrial production route for 2-propylheptanol involves the hydroformylation (oxo synthesis) of C4 alkenes, followed by the hydrogenation of the resulting aldehyde [1] [2]. Your focus on the hydrogenation step targets the conversion of the intermediate aldehyde, which for the 2-propyl route is 2-Propylhept-2-enal, into the final alcohol [3] [4].

Chemical Reaction and Thermodynamics

The core hydrogenation reaction is the addition of hydrogen across the carbon-oxygen double bond of the aldehyde.

Reaction Equation: C₁₀H₁₈O ((E)-2-Propylhept-2-enal) + H₂ → C₁₀H₂₂O (2-Propylheptanol)

This transformation is highly exothermic. In the context of fatty acid and oil hydrogenation, the heat released is approximately 25 kcal per mole (105 kJ/mol) [5]. This significant heat release must be accounted for in reactor design and safety protocols.

Experimental Protocol for Hydrogenation

The following protocol outlines a generalized procedure for the hydrogenation of this compound, based on standard catalytic hydrogenation practices [5] and inferred from the production description of 2-propylheptanol [1] [2].

Materials and Reagents
Material/Reagent Specification/Suggested Type Purpose
(E)-2-Propylhept-2-enal Reaction substrate
Hydrogen Gas (H₂) High purity (e.g., 99.99%) Reactant
Catalyst e.g., Nickel, Palladium, Platinum, Ruthenium (see Catalyst Selection table below) Facilitate reaction
Solvent (optional) e.g., Isopropanol, Hexane, Heptane Dissolve substrate
Catalyst Selection Table

The choice of catalyst is critical for achieving high conversion and selectivity. The table below summarizes options [5].

Catalyst Type Example Typical Loading Suggested Conditions Advantages/Considerations
Heterogeneous - Nickel Raney Nickel, Urushibara Nickel 5-20 wt% (on substrate) 100-200 °C, 10-100 bar H₂ Economical; requires higher T/P [5].
Heterogeneous - Noble Metal 1% Pt/Al₂O₃, 5% Ru/C 0.5-5 wt% (on substrate) 25-150 °C, 1-50 bar H₂ High activity; lower T/P; higher cost [5].
Homogeneous Ru, Rh, Ir complexes (e.g., Dichlorotris(triphenylphosphine)ruthenium(II)) 0.01-1 mol% 25-100 °C, 1-50 bar H₂ High selectivity; potential catalyst separation issues [5].
Equipment and Safety Setup
  • Reactor: High-pressure autoclave or Parr reactor equipped with a pressure regulator, mechanical stirrer, temperature probe, and heating/cooling jacket.
  • Gas Handling: Hydrogen gas cylinder with pressure-reducing valve and safety venting.
  • Safety: Conduct the experiment in a fume hood. The reactor must be placed behind a blast shield due to high pressures and the flammability of H₂. Use appropriate personal protective equipment (PPE) including a lab coat, safety glasses, and gloves.
Step-by-Step Procedure
  • Reactor Charging: Weigh the desired amount of catalyst (see table above) and load it into the clean, dry reactor. If using a solvent, add it now. Subsequently, add the measured quantity of this compound substrate.
  • System Sealing and Leak Check: Securely close the reactor. Purge the system three times with an inert gas like nitrogen (N₂) to displace air. Then, pressurize the reactor with H₂ to a low pressure (e.g., 5-10 bar), close the inlet valve, and monitor the pressure gauge for any drop over 15-30 minutes to ensure integrity.
  • Reaction Initiation: Vent the H₂ used for the leak check. Pressurize the reactor to the desired initial H₂ pressure. Start the stirrer vigorously to ensure proper gas-liquid-solid mixing and begin heating the reactor to the target temperature.
  • Reaction Monitoring: Maintain constant stirring, temperature, and H₂ pressure (by replenishing from the reservoir as consumed). Monitor the reaction by tracking H₂ uptake. The reaction is typically complete when hydrogen consumption stops.
  • Reaction Termination and Work-up: After the reaction time is complete or H₂ uptake ceases, turn off the heater and stirrer. Allow the reactor to cool to room temperature, then carefully vent any remaining H₂ pressure.
  • Product Separation:
    • For heterogeneous catalysts, the reaction mixture can be filtered to separate the solid catalyst. The filtrate containing the crude product can then be concentrated via rotary evaporation.
    • For homogeneous catalysts, more complex separation techniques, such as distillation or extraction, may be required to isolate the product from the catalyst and solvent.
  • Product Purification: Purify the crude 2-propylheptanol by techniques such as distillation or column chromatography. The product can be identified by its boiling point of approximately 215 °C [2].

Analysis and Characterization

Confirm the identity and purity of the product using the following analytical methods.

Analytical Method Key Data Points for 2-Propylheptanol
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS) Retention time and mass spectrum compared to an authentic standard.
Fourier Transform Infrared (FTIR) Spectroscopy Loss of strong aldehyde C=O stretch (~1725 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹).

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Disappearance of aldehyde proton signal (~9-10 ppm); appearance of methylene protons adjacent to OH (~3.5-3.7 ppm). ¹³C NMR: Disappearance of aldehyde carbon signal (~190-200 ppm); appearance of carbon bearing OH (~60-65 ppm). |

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

reaction_workflow Start Charge Reactor (Substrate, Catalyst, Solvent) A Seal System & Leak Check Start->A B Pressurize with H₂ A->B C Heat with Stirring B->C D Monitor H₂ Uptake C->D E Cool & Vent H₂ D->E F Separate Catalyst E->F G Purify Product (Distillation) F->G End Analyze & Characterize (GC, IR, NMR) G->End

Discussion and Optimization Insights

  • Catalyst Performance: Recent research highlights the profound impact of metal particle size on catalyst performance. For nickel catalysts, intermediate-sized particles can offer an optimal balance, where low-coordination sites enhance reactant adsorption and high-coordination sites promote efficient hydrogen dissociation [6]. This principle can guide catalyst selection and development.
  • Alternative Hydrogenation Methods: While not directly applied to this substrate in the search results, electrolytic hydrogenation is a developing technique for polar substrates [5]. Furthermore, studies on alkyne semi-hydrogenation show that electrolyte engineering (optimizing solvent, salt, and acid concentration) can dramatically impact yield and selectivity by modifying the solvation structure at the catalyst interface [7]. These emerging approaches may offer future pathways for this reaction.

Safety and Compliance Notes

  • General Laboratory Safety: Standard laboratory safety procedures must be followed.
  • Chemical Safety: Consult Safety Data Sheets (SDS) for all chemicals prior to use.
  • High-Pressure Gas Safety: Operations with pressurized H₂ require specialized training and equipment. Hydrogen-air mixtures are highly flammable and explosive.
  • Waste Disposal: All chemical waste must be disposed of according to your institution's environmental, health, and safety regulations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion Catalyst deactivation, insufficient H₂ pressure/temperature, poor mixing. Check catalyst activity, ensure sufficient pressure/temperature, increase stirring rate.
Low Selectivity Over-hydrogenation, catalyst not selective. Try a different catalyst (e.g., Lindlar's for alkynes [5]), moderate reaction time/temperature.
Slow Reaction Rate Low catalyst loading, low temperature. Increase catalyst loading or reaction temperature.

Conclusion

This guide provides a foundational protocol for the hydrogenation of this compound to 2-propylheptanol. The core reaction is well-established in industrial contexts, but specific optimization in a laboratory setting will depend heavily on the chosen catalyst system and reaction scale. The provided tables and workflow are designed to help you plan and execute this synthesis effectively and safely.

References

Comprehensive Application Notes and Protocols: NaOEt/NaOH Homogeneous Catalyst Systems for Aldol Condensation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aldol Condensation and Homogeneous Catalysis

The aldol condensation reaction represents one of the most fundamental carbon-carbon bond-forming transformations in organic synthesis, enabling the strategic connection of carbonyl compounds through base-catalyzed enolate chemistry. This reaction class finds extensive application across pharmaceutical synthesis, natural product chemistry, and biomass conversion, serving as a key method for constructing complex molecular architectures from simpler precursors. The homogeneous basic catalysts sodium ethoxide (NaOEt) and sodium hydroxide (NaOH) occupy a particularly important position in synthetic methodology due to their cost-effectiveness, operational simplicity, and well-understood reaction mechanisms.

These catalysts function under equilibrium conditions in alcoholic or aqueous solvents, facilitating both the formation of β-hydroxy carbonyl intermediates (aldol addition) and their subsequent dehydration to α,β-unsaturated products (aldol condensation). The choice between NaOEt and NaOH depends on multiple factors including substrate solubility, desired reaction rate, and product stability considerations. This publication provides detailed experimental protocols, mechanistic insights, and practical guidance for implementing these important catalytic systems in research and development settings, with particular emphasis on reaction optimization, substrate scope limitations, and technical applications in synthetic chemistry.

Fundamental Reaction Mechanisms

Base-Catalyzed Aldol Reaction Pathway

The aldol condensation mechanism proceeds through a sequence of precisely defined steps that transform simple carbonyl precursors into complex unsaturated products. Under homogeneous basic catalysis, this transformation involves enolate formation, carbon-carbon bond construction, and dehydration to establish the characteristic conjugated system [1].

G Carbonyl Carbonyl Compound Enolate Enolate Ion Carbonyl->Enolate 1. Deprotonation Base Catalyst AldolAdd β-Hydroxy Carbonyl (Aldol Addition Product) Enolate->AldolAdd 2. Nucleophilic Addition To Carbonyl Electrophile CatalystReturn Base Catalyst Regeneration Enolate->CatalystReturn Enone α,β-Unsaturated Carbonyl (Aldol Condensation Product) AldolAdd->Enone 3. Dehydration Heat-Induced CatalystReturn->Enolate

Figure 1: Comprehensive mechanistic pathway for base-catalyzed aldol condensation showing the three fundamental stages: enolate formation, carbon-carbon bond construction, and dehydration to the final α,β-unsaturated carbonyl product.

The catalytic cycle begins with deprotonation of the α-carbon adjacent to the carbonyl group, generating a resonance-stabilized enolate ion. This key intermediate functions as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl compound (which may be the same or different substrate). The resulting alkoxide intermediate is subsequently protonated to yield the β-hydroxy carbonyl compound, known as the aldol addition product. When reaction conditions include elevated temperatures, this intermediate undergoes elimination of water to form the conjugated α,β-unsaturated carbonyl system characteristic of the final aldol condensation product [1] [2]. Throughout this sequence, the base catalyst is regenerated, enabling its participation in further catalytic turnovers.

Enolate Formation and Reactivity

The initial enolate generation represents the rate-determining step in many aldol processes and fundamentally governs the reaction efficiency and regioselectivity. The resonance-stabilized enolate anion exhibits ambident nucleophilic character, with reactive density at both the oxygen and α-carbon atoms, though carbonyl addition occurs preferentially through the carbon nucleophile. Under the equilibrium conditions established by NaOEt and NaOH catalysts, enolate formation is reversible, and the reaction outcome is ultimately controlled by the thermodynamic stability of the final products [1] [2].

G cluster Enolate Resonance Structures Carbonyl Carbonyl Compound (α-protons present) Enolate Resonance-Stabilized Enolate Nucleophilic α-carbon Carbonyl->Enolate B:⁻ Extraction of α-Proton Protonated Protonated Intermediate Alkoxide Species Enolate->Protonated Nucleophilic Attack on Carbonyl Electrophile Oxy Oxy-Enolate Form Negative charge on oxygen Enolate->Oxy Carbo Carbon-Enolate Form Negative charge on α-carbon Oxy->Carbo Resonance Carbo->Oxy

Figure 2: Enolate formation and resonance stabilization demonstrating the ambident nucleophilic character that enables carbon-carbon bond formation at the α-position relative to the carbonyl group.

The equilibrium dynamics of enolate formation significantly influence the selectivity patterns observed in aldol reactions. When multiple α-protons are present, the system may access different enolate regioisomers, with their relative populations determining the eventual reaction pathway. Under thermodynamic control with NaOEt or NaOH, the more substituted stable enolate typically dominates, leading preferentially to products with extended conjugation. This selectivity profile contrasts with kinetically controlled conditions employing strong, bulky bases like LDA at low temperatures, where the less substituted accessible enolate forms preferentially [2] [3].

Catalyst Systems: Comparative Analysis

Sodium Ethoxide (NaOEt) vs. Sodium Hydroxide (NaOH)

The selection between sodium ethoxide and sodium hydroxide as homogeneous catalysts requires careful consideration of their distinct properties and compatibility with specific reaction requirements. Both catalysts promote the essential mechanistic steps of aldol condensation but differ significantly in their basicity strength, solubility profiles, and operational considerations [1] [4].

Table 1: Comparative Analysis of NaOEt and NaOH as Homogeneous Catalysts for Aldol Condensation

Parameter Sodium Ethoxide (NaOEt) Sodium Hydroxide (NaOH)
Basicity (pKa) Strong base (pKa ~15.5) Strong base (pKa ~15.7)
Typical Solvent Systems Anhydrous ethanol, absolute methanol Aqueous ethanol, methanol/water mixtures
Catalyst Concentration Range 5-20 mol% 5-20 mol%
Reaction Temperature Range 0°C to reflux (78°C in ethanol) 0°C to reflux

| Advantages | - Minimal water content prevents retro-aldol

  • Superior for water-sensitive substrates
  • Anhydrous conditions favor condensation | - Cost-effective
  • Handles substrates with water solubility
  • Suitable for large-scale operations | | Limitations | - Moisture-sensitive preparation
  • Higher cost compared to NaOH
  • Limited substrate solubility for polar compounds | - Aqueous conditions may favor retro-aldol
  • Potential hydrolysis of sensitive functionalities
  • Product isolation challenges |

Sodium ethoxide offers advantages in anhydrous reaction environments, particularly important for substrates prone to hydrolysis or when the dehydration step requires minimal water content to drive the equilibrium toward the unsaturated product. Conversely, sodium hydroxide provides cost-effective catalysis for simpler aldol transformations and excels with substrates bearing water-solubilizing functional groups. In aqueous-alcoholic mixtures, NaOH effectively catalyzes the condensation while maintaining sufficient catalyst solubility throughout the reaction [4].

Performance Characteristics and Selectivity Profiles

The catalytic performance of both NaOEt and NaOH depends significantly on reaction parameters including temperature, concentration, and solvent composition. Under optimized conditions, both systems achieve excellent conversion rates for aromatic aldehydes and aliphatic ketones, with NaOH typically demonstrating slightly faster initial enolization kinetics due to its higher base strength [4].

Table 2: Quantitative Performance Metrics for NaOEt and NaOH in Model Aldol Condensations

Reaction System Optimal Catalyst Loading Temperature Time Reported Yield Key Observations
Acetone + Benzaldehyde (NaOEt) 10 mol% 25°C 4-6 h 85-92% Excellent selectivity to benzalacetone, minimal side products
Acetone + Benzaldehyde (NaOH) 10 mol% 25°C 2-3 h 80-88% Faster reaction but slightly lower yield due to hydrolysis
Cyclohexanone Self-Condensation (NaOEt) 15 mol% Reflux 8-12 h 70-75% Thermodynamic control favors dimeric enone
Cyclohexanone Self-Condensation (NaOH) 15 mol% Reflux 10-15 h 65-70% Increased condensation products with extended time
Crossed Aldol (Aromatic Aldehyde + Ketone) 5-10 mol% 0-25°C 2-8 h 75-90% Both catalysts effective with non-enolizable aldehyde

The chemical selectivity of these catalytic systems represents a critical consideration in synthetic planning. Both NaOEt and NaOH effectively promote crossed aldol reactions when paired with non-enolizable aldehydes (e.g., aromatic aldehydes without α-protons), minimizing the formation of symmetric self-condensation byproducts. This selectivity profile enables the efficient synthesis of unsymmetrical diaryl products and α,β-unsaturated ketones with precise molecular control [1].

Experimental Protocols

Protocol 1: Crossed Aldol Condensation Using NaOEt

Title: Benzaldehyde-Acetone Condensation to Benzylideneacetone Using Anhydrous Sodium Ethoxide Objective: To demonstrate an efficient crossed aldol condensation between a non-enolizable aldehyde and an aliphatic ketone under anhydrous basic conditions.

4.1.1 Reaction Setup and Materials
  • Reagents: Benzaldehyde (freshly distilled, 2.12 g, 20 mmol), acetone (anhydrous, 1.16 g, 20 mmol), absolute ethanol (anhydrous, 15 mL), sodium ethoxide (NaOEt, 2.0 M in ethanol, 1.5 mL, 3 mmol)
  • Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser with drying tube (CaCl₂), nitrogen inlet, heating mantle, thin-layer chromatography (TLC) setup, vacuum filtration apparatus
  • Safety Considerations: Perform in well-ventilated fume hood, wear appropriate PPE (safety glasses, gloves, lab coat), NaOEt solution is corrosive and moisture-sensitive
4.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge a 50 mL round-bottom flask with anhydrous ethanol (15 mL) and benzaldehyde (2.12 g, 20 mmol). Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride.

  • Catalyst Addition: Under nitrogen atmosphere, add sodium ethoxide solution (2.0 M in EtOH, 1.5 mL, 3 mmol) dropwise with stirring at room temperature. The solution may develop a pale yellow coloration.

  • Ketone Addition: Introduce acetone (1.16 g, 20 mmol) dropwise over 5 minutes. After complete addition, heat the reaction mixture to gentle reflux (78°C) with continuous stirring.

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexanes:ethyl acetate 4:1) at 1-hour intervals. Benzaldehyde (Rf ~0.35) diminishes as benzylideneacetone product (Rf ~0.5) forms. Typical reaction time is 3-4 hours at reflux.

  • Work-up Procedure: After completion (TLC confirmation), cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the basic catalyst by dropwise addition of acetic acid (approximately 0.5 mL) until pH ~7. Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (15 mL). Separate the organic layer and extract the aqueous layer with additional ether (2 × 15 mL).

  • Purification: Combine the organic extracts and wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure benzylideneacetone as pale yellow crystals (2.1-2.4 g, 80-92% yield).

  • Characterization: Characterize the product by melting point (mp 41-42°C), ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.0 Hz, 1H), 7.45-7.35 (m, 5H), 6.65 (d, J = 16.0 Hz, 1H), 2.25 (s, 3H); IR (KBr): 1675 cm⁻¹ (C=O), 1625 cm⁻¹ (C=C).

Protocol 2: Intramolecular Aldol Condensation Using NaOH

Title: Intramolecular Cyclization of 2,5-Hexanedione to 3-Methylcyclopent-2-en-1-one Using Aqueous NaOH Objective: To demonstrate regioselective intramolecular aldol condensation forming a five-membered carbocycle under thermodynamic control.

4.2.1 Reaction Setup and Materials
  • Reagents: 2,5-Hexanedione (1.14 g, 10 mmol), sodium hydroxide (0.12 g, 3 mmol), ethanol (95%, 10 mL), water (5 mL)
  • Equipment: 25 mL round-bottom flask, magnetic stirrer, heating mantle, TLC setup, distillation apparatus
  • Safety Considerations: NaOH is corrosive, use appropriate PPE, work in fume hood
4.2.2 Step-by-Step Procedure
  • Reaction Setup: Dissolve sodium hydroxide (0.12 g, 3 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a 25 mL round-bottom flask.

  • Substrate Addition: Add 2,5-hexanedione (1.14 g, 10 mmol) to the basic solution and heat the mixture to reflux (85°C) with vigorous stirring.

  • Reaction Monitoring: Monitor by TLC (silica gel, hexanes:ethyl acetate 7:3) over 4-6 hours. The starting material (Rf ~0.2) converts to the product (Rf ~0.4).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute HCl (1 M) to pH ~7. Extract with dichloromethane (3 × 15 mL), combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (bp 80-85°C, 15 mmHg) to yield 3-methylcyclopent-2-en-1-one as a colorless liquid (0.75-0.85 g, 70-80% yield).

  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (t, J = 1.8 Hz, 1H), 2.55 (td, J = 7.5, 1.8 Hz, 2H), 2.40 (td, J = 7.5, 1.8 Hz, 2H), 2.15 (s, 3H); IR (neat): 1715 cm⁻¹ (C=O), 1665 cm⁻¹ (C=C).

Technical Considerations and Troubleshooting
  • Catalyst Preparation: For NaOEt, freshly prepared solutions in absolute ethanol provide superior results compared to aged commercial solutions, which may contain carbonate impurities.
  • Moisture Control: Rigorous exclusion of moisture significantly improves yields in NaOEt-catalyzed reactions, particularly for substrates with electron-withdrawing groups.
  • Temperature Optimization: The initial aldol addition proceeds efficiently at 0-25°C, while the dehydration step typically requires elevated temperatures (50-80°C). A two-stage temperature protocol can improve yields for sensitive substrates.
  • Byproduct Formation: Self-condensation products may form when using symmetrical ketones or aldehydes with α-protons. Employing a slight excess (1.2-1.5 equiv) of the methyl ketone component minimizes this competing pathway in crossed aldol reactions.

Technical Applications and Case Studies

Pharmaceutical Intermediate Synthesis

The aldol condensation catalyzed by NaOEt/NaOH systems finds extensive application in pharmaceutical synthesis, particularly for constructing key intermediates containing the α,β-unsaturated carbonyl pharmacophore. This structural motif appears in numerous active pharmaceutical ingredients (APIs) and natural product derivatives. A representative application involves the synthesis of chalcone derivatives, which serve as precursors to various flavonoids and therapeutic compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties [2].

The operational simplicity and cost-effectiveness of NaOH-catalyzed aldol condensations make them particularly suitable for large-scale pharmaceutical manufacturing. Recent advances have demonstrated the integration of homogeneous base catalysis with continuous flow reactors, enhancing reaction efficiency and process safety while minimizing catalyst loading and waste generation. These developments highlight the continuing relevance of NaOEt/NaOH catalyst systems in modern synthetic organic chemistry, particularly within the pharmaceutical sector where control over regio- and chemoselectivity remains paramount [4].

Biomass Conversion and Sustainable Chemistry

Homogeneous base catalysts including NaOH play an increasingly important role in the valorization of biomass-derived compounds through aldol condensation pathways. The conversion of furfural and hydroxymethylfurfural (HMF) to longer-chain intermediates represents a promising route to liquid fuel precursors and platform chemicals from renewable resources. Recent research has demonstrated the effectiveness of NaOH in catalyzing the aldol condensation of furfural with ketones, generating C8-C15 oxygenates suitable for subsequent hydrodeoxygenation to renewable hydrocarbons [4].

Table 3: Catalyst Performance in Biomass-Derived Aldol Condensations

Catalyst System Biomass Substrate Reaction Conditions Conversion Selectivity Key Challenges
NaOH (homogeneous) Furfural + Acetone 60°C, 4 h, ethanol/water 95-98% 85-90% Catalyst separation, neutralization waste
NaOEt (homogeneous) HMF + Cyclopentanone 25°C, 6 h, ethanol 85-90% 80-85% Catalyst cost, moisture sensitivity
Solid Base (heterogeneous) Furfural + Acetone 120°C, 6 h, solvent-free 70-80% 75-85% Higher temperature, catalyst deactivation

The catalyst separation challenges associated with homogeneous NaOH systems have motivated research into alternative approaches, including the use of acid-base bifunctional catalysts and ionic liquid systems that offer easier recovery and reuse. However, the exceptional activity and cost profile of NaOH maintain its position as a preferred catalyst for exploratory biomass conversion studies and initial process development [4].

Conclusion and Future Perspectives

The homogeneous catalyst systems NaOEt and NaOH continue to provide reliable, efficient, and cost-effective methods for executing aldol condensation reactions across diverse synthetic contexts. Their well-understood mechanisms, straightforward implementation, and compatibility with a broad substrate range ensure their continued relevance in both academic research and industrial applications. Recent advances have refined our understanding of selectivity control and reaction optimization, particularly for complex molecular targets and sustainable chemical production.

Future developments in this area will likely focus on catalyst recycling strategies to address the principal limitation of homogeneous systems, potentially through membrane separation technologies or biphasic reaction media. Additionally, the integration of these traditional catalyst systems with emerging technologies such as continuous flow reactors and automated synthesis platforms represents a promising direction for enhancing process efficiency and reproducibility. As synthetic chemistry continues to evolve toward more sustainable and environmentally conscious practices, the fundamental understanding of NaOEt and NaOH-catalyzed aldol condensations will provide an essential foundation for developing next-generation catalytic transformations.

References

Comprehensive Application Notes and Protocols for FeO-MgO Mixed Oxide Catalysts in Aldol Condensation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mixed Oxide Catalysts in Aldol Condensation

Mixed oxide catalysts derived from layered double hydroxides (LDHs) represent a versatile class of heterogeneous materials with significant applications in base-catalyzed reactions, particularly aldol condensation. The FeO-MgO system exemplifies how careful design of mixed metal oxides can yield catalysts with optimized acid-base properties that enhance activity and selectivity in carbon-carbon bond formation reactions. These catalysts are particularly valuable in sustainable chemistry applications, including the valorization of biomass-derived platform molecules such as furfural and acetone into valuable chemicals and fuel precursors. [1] [2]

The exceptional catalytic performance of FeO-MgO systems stems from their structural adaptability and tunable surface properties. When derived from LDH precursors, these mixed oxides exhibit high surface area, basic sites of varying strength, and a homogeneous distribution of metal cations within the oxide matrix. The synergistic interaction between iron and magnesium oxides creates a balanced combination of Lewis acid and base sites that can efficiently catalyze both the initial aldol addition and subsequent dehydration steps in condensation reactions. This technical overview provides comprehensive application notes and experimental protocols to facilitate the implementation of these promising catalytic materials in research and development settings. [3] [2]

Physicochemical Properties of FeO-MgO Catalysts

Structural Characteristics and Surface Properties

The structural properties of FeO-MgO catalysts significantly influence their catalytic performance in aldol condensation reactions. These materials are typically prepared through thermal decomposition of Fe-Mg layered double hydroxide precursors, resulting in mixed oxides with MgO-type structure and high surface area. Characterization data reveal that FeO-MgO catalysts maintain structural integrity under reaction conditions while providing optimal density of basic sites. [3] [2]

Table 1: Physicochemical Properties of FeO-MgO Mixed Oxide Catalysts

Property Characterization Method Typical Values for FeO-MgO Impact on Catalytic Function
Surface Area BET N₂ physisorption 50-200 m²/g Higher surface area provides more active sites
Basic Site Density CO₂-TPD 0.1-0.5 mmol CO₂/g Determines capacity for enolate formation
Base Strength Distribution CO₂-TPD Weak/Medium/Strong sites Affects product selectivity in cross-condensation
Acid Site Density NH₃-TPD 0.05-0.2 mmol NH₃/g Complementary role in dehydration step
Crystalline Structure XRD MgO periclase phase Matrix for Fe incorporation and basic site creation
Iron Distribution TEM-EDX Homogeneous in MgO matrix Ensures uniform acid-base pair sites

The surface basicity of FeO-MgO catalysts, as quantified by CO₂-TPD measurements, demonstrates an optimal distribution of weak, medium, and strong basic sites that can be tuned by adjusting the Fe/Mg ratio and calcination conditions. The incorporation of iron species into the MgO lattice creates structural defects that generate strong basic sites, while also introducing Lewis acidity that facilitates the dehydration step in aldol condensation. This balanced acid-base functionality is particularly valuable in one-pot reaction systems where both addition and dehydration steps occur on the same catalyst. [3] [2]

Comparative Performance of Mixed Oxide Catalysts

Extensive research has demonstrated that FeO-MgO catalysts exhibit superior performance in aldol condensation reactions compared to single metal oxides and other mixed oxide systems. The unique properties of these catalysts derive from the synergistic interaction between magnesium and iron cations, which creates a balanced surface with optimal density and strength of basic sites. The following table compares the performance of various mixed oxide catalysts in representative aldol condensation reactions: [1] [3]

Table 2: Catalytic Performance of Mixed Oxide Catalysts in Aldol Condensation

Catalyst System Reaction System Reaction Conditions Conversion (%) Selectivity to Target Product (%)
FeO-MgO-DP Cyclopentanone + Valeraldehyde 130°C, 2-6 h ~85% (Valeraldehyde) 66% (2-pentylidenecyclopentanone)
CeO₂-MgO-DP Cyclopentanone + Valeraldehyde 130°C, 2-6 h ~80% (Valeraldehyde) ~60% (2-pentylidenecyclopentanone)
FeO-CaO-EIM Cyclopentanone + Valeraldehyde 130°C, 2-6 h ~75% (Valeraldehyde) ~55% (2-pentylidenecyclopentanone)
CaO Cyclopentanone + Valeraldehyde 130°C, 2-6 h ~70% (Valeraldehyde) ~45% (2-pentylidenecyclopentanone)
MgGa Mixed Oxide Furfural + Acetone 60°C, 2-4 h ~40% (Furfural) ~85% (Furanic Aldol)
MgGa Reconstructed Furfural + Acetone 60°C, 2-4 h ~80% (Furfural) ~85% (Furanic Aldol)

The exceptional performance of FeO-MgO catalysts prepared by deposition-precipitation (DP) method is evident in their high conversion and selectivity in the cross-condensation of cyclopentanone with valeraldehyde. This system achieves an impressive 66% yield of the valuable product 2-pentylidenecyclopentanone, which finds applications as fragrance, flavor, and pharmaceutical intermediate. The high selectivity toward the cross-condensation product rather than self-condensation byproducts demonstrates the precise tuning of surface properties achievable with FeO-MgO systems. [3]

Catalyst Synthesis Protocols

Deposition-Precipitation Method for FeO-MgO Catalysts

The deposition-precipitation (DP) method produces FeO-MgO catalysts with superior catalytic performance due to enhanced dispersion of iron species on the magnesium oxide support. This protocol yields catalysts with optimized surface basicity and acid-base pair sites that demonstrate exceptional activity in aldol condensation reactions. [3]

Materials Required:

  • Magnesium oxide (MgO) support
  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
  • Ammonium hydroxide solution (25% NH₃)
  • Distilled water (deionized)
  • Equipment: Round-bottom flask, heating mantle with stirring, pH meter, filtration apparatus, drying oven, muffle furnace

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 10 g of ferric nitrate in 200 mL of distilled water within a 500 mL round-bottom flask.

  • Support Addition: Add 20 g of MgO support to the ferric nitrate solution under continuous stirring at 150 rpm.

  • Precipitation: Adjust the pH to 10 using ammonium hydroxide solution (25%) to precipitate iron species onto the MgO support.

  • Aging: Continue stirring the slurry at 150 rpm for 24 hours at room temperature to ensure complete deposition.

  • Filtration and Washing: Filter the catalyst and wash thoroughly with distilled water to remove residual nitrate ions.

  • Drying: Dry the catalyst in an oven at 100°C for 7 hours to remove physically adsorbed water.

  • Calcination: Calcine the catalyst in a muffle furnace using a stepped program: ramp to 450°C at 5°C/min and hold for 4 hours.

Quality Control Parameters:

  • Iron Content: 5-15 wt% as determined by AAS or ICP-OES
  • Surface Area: >100 m²/g by BET analysis
  • Basic Site Density: >0.3 mmol CO₂/g by CO₂-TPD
  • Crystalline Structure: MgO periclase phase with minimal separate Fe₂O₃ phases by XRD

The following diagram illustrates the catalyst synthesis workflow:

FeMgOCatalystSynthesis cluster_process Deposition-Precipitation Method start Start Catalyst Synthesis step1 Solution Preparation Dissolve Fe(NO₃)₃ in H₂O start->step1 step2 Support Addition Add MgO to Solution step1->step2 step3 Precipitation Step Adjust pH to 10 with NH₄OH step2->step3 step4 Aging Process Stir 24h at Room Temperature step3->step4 step5 Filtration & Washing Remove Residual Nitrates step4->step5 step6 Drying Step 100°C for 7 Hours step5->step6 step7 Calcination 450°C for 4 Hours step6->step7 qc Quality Control BET, XRD, CO₂-TPD step7->qc qc->step1 Fails QC - Restart final FeO-MgO Catalyst Ready qc->final Meets Specifications

Alternative Synthesis Methods

While the deposition-precipitation method yields optimal catalysts, evaporation impregnation (EIM) represents an alternative approach for preparing FeO-MgO systems. In this method, an aqueous solution of ferric nitrate is mixed with CaO or MgO support in a rotary evaporator for 24 hours at 50 rpm, followed by water evaporation, drying at 100°C for 7 hours, and calcination at 450°C for 4 hours. Although this method produces active catalysts, materials prepared by EIM typically exhibit lower dispersion of iron species and consequently reduced performance in aldol condensation compared to DP-prepared catalysts. [3]

For specialized applications requiring Bronsted basic sites, reconstructed hydrotalcites can be prepared by rehydration of mixed oxides. This process involves treating FeO-MgO mixed oxides with decarbonated water for 15-60 seconds, which partially reconstructs the layered structure and creates interlayer hydroxyl groups that function as Bronsted base sites. These reconstructed materials demonstrate enhanced activity in reactions requiring Bronsted basicity, such as the aldol condensation of furfural with acetone. [2]

Aldol Condensation Reaction Mechanisms

Fundamental Reaction Pathways

The aldol condensation reaction represents a cornerstone carbon-carbon bond formation strategy in organic synthesis, typically proceeding through a sequence of distinct mechanistic steps. In the context of heterogeneous catalysis using FeO-MgO systems, the reaction initiates with the formation of an enolate intermediate on basic sites, followed by nucleophilic addition to a carbonyl compound, and culminates in dehydration to form α,β-unsaturated carbonyl compounds. The base-catalyzed mechanism proceeds through three fundamental steps: enolate formation, aldol addition, and dehydration, with the FeO-MgO catalyst providing both the basic sites for enolization and the acid sites that facilitate the final dehydration step. [4]

The versatility of aldol condensation is evident in its applicability to various carbonyl compounds, including self-condensation of single carbonyl species and crossed aldol reactions between different aldehydes and ketones. In mixed oxide-catalyzed systems, the product distribution depends critically on the relative reactivity of the carbonyl compounds and the precise balance of acid and base sites on the catalyst surface. FeO-MgO catalysts excel in cross-condensation applications due to their tunable surface properties that can be optimized to favor cross-products over self-condensation byproducts. [4] [3]

Cross-Condensation Reaction Network

In the cross-aldol condensation of different carbonyl compounds, such as valeraldehyde with cyclopentanone, multiple parallel and consecutive reactions compete on the catalyst surface. The FeO-MgO catalyst must therefore demonstrate not only high activity but also exceptional product selectivity to minimize formation of undesired byproducts. The complex reaction network includes self-condensation of both reactants, cross-condensation to form the desired product, and subsequent reactions that can form heavier compounds. [3]

The following diagram illustrates the complete reaction network for cross-aldol condensation:

AldolReactionNetwork cluster_reactions Parallel Reaction Pathways valeraldehyde Valeraldehyde self_val Valeraldehyde Self-Condensation valeraldehyde->self_val cross_cond Cross-Condensation (Hydroxyketone Intermediate) valeraldehyde->cross_cond valeraldehyde->cross_cond Competes for Active Sites cyclopentanone Cyclopentanone self_cp Cyclopentanone Self-Condensation cyclopentanone->self_cp cyclopentanone->cross_cond product_val 2-Propylhept-2-enal self_val->product_val product_cp 2-Cyclentylidene- cyclopentanone self_cp->product_cp intermediate 1-Hydroxy- 2-pentylcyclopentanone cross_cond->intermediate desired 2-Pentylidene- cyclopentanone (Target Product) intermediate->desired Dehydration heavy Heavy Products (2,5-Dipentylidene- cyclopentanone) desired->heavy Further Reaction

The product distribution in these complex networks depends critically on reaction conditions and catalyst properties. FeO-MgO catalysts with optimized surface properties demonstrate exceptional selectivity toward the cross-condensation product (2-pentylidenecyclopentanone) while minimizing formation of self-condensation products and heavy byproducts. This selectivity stems from the balanced acid-base properties and appropriate strength of basic sites that favor the activation of both carbonyl partners while facilitating the dehydration of the hydroxyketone intermediate. [3]

Experimental Protocols for Catalytic Testing

Standardized Batch Reactor Protocol

The evaluation of catalytic performance in aldol condensation requires standardized experimental procedures to ensure reproducibility and meaningful comparison between different catalyst formulations. This protocol details the assessment of FeO-MgO catalysts in the cross-condensation of cyclopentanone with valeraldehyde, adapted from published procedures with optimization for consistent results. [3]

Materials and Equipment:

  • Batch reactor (50-100 mL capacity) with temperature control and stirring
  • FeO-MgO catalyst (0.1-0.5 g, activated before use)
  • Cyclopentanone (10-20 mL, purified and dried)
  • Valeraldehyde (cyclopentanone:valeraldehyde molar ratio 2:1 to 5:1)
  • Sampling system with syringe and filter
  • GC or GC-MS system for product analysis

Step-by-Step Procedure:

  • Catalyst Activation: Pre-treat FeO-MgO catalyst at 400°C for 2 hours under nitrogen flow to remove adsorbed species.

  • Reactor Loading: Charge the reactor with cyclopentanone (15 mL) and catalyst (0.2 g), then purge with inert gas.

  • Reaction Mixture Preparation: Add valeraldehyde (molar ratio 1:4 valeraldehyde:cyclopentanone) to the reactor.

  • Reaction Conditions: Heat to 130°C with continuous stirring at 500 rpm to minimize external mass transfer limitations.

  • Reaction Monitoring: Collect samples at regular intervals (30, 60, 120, 180, 240, 360 minutes) via sampling loop.

  • Sample Analysis: Analyze samples by GC or GC-MS using appropriate internal standards.

  • Data Collection: Track conversion of valeraldehyde and selectivity to 2-pentylidenecyclopentanone.

Analytical Methods:

  • Conversion Calculation: Based on valeraldehyde consumption
  • Product Identification: GC-MS for compound verification
  • Selectivity Determination: Peak area normalization with response factors
Catalyst Characterization Protocols

Comprehensive catalyst characterization is essential for understanding structure-activity relationships in FeO-MgO catalysts. The following standardized protocols ensure consistent characterization across different catalyst batches:

Basic Site Characterization by CO₂-TPD:

  • Sample Preparation: Load 0.1 g of catalyst into quartz U-tube reactor
  • Pre-treatment: Heat to 500°C (10°C/min) under He flow (30 mL/min) for 1 hour
  • CO₂ Adsorption: Cool to 50°C and expose to CO₂ stream (5% in He) for 30 minutes
  • Physisorbed CO₂ Removal: Purge with He at 50°C for 1 hour to remove weakly bound CO₂
  • Temperature Programming: Heat to 800°C at 10°C/min under He flow while monitoring desorbed CO₂
  • Data Analysis: Quantify weak (<200°C), medium (200-400°C), and strong (>400°C) basic sites

Structural Characterization by XRD:

  • Sample Preparation: Grind catalyst to fine powder and load into sample holder
  • Instrument Settings: Cu Kα radiation (λ = 1.5418 Å), 40 kV, 45 mA
  • Scan Parameters: 2θ range 5-80°, step size 0.02°, counting time 2 s/step
  • Phase Identification: Compare with reference patterns (MgO periclase, iron oxides)

Textural Properties by N₂ Physisorption:

  • Sample Pre-treatment: Degas at 150°C for 3 hours under vacuum
  • Analysis Conditions: -196°C liquid N₂ temperature, full adsorption-desorption isotherm
  • Surface Area Calculation: BET method in relative pressure range 0.05-0.30
  • Pore Size Distribution: BJH method from desorption branch

Applications and Performance Data

Biomass-Derived Feedstock Conversion

FeO-MgO mixed oxide catalysts demonstrate exceptional utility in the valorization of biomass-derived platform molecules, particularly in the condensation of furfural with acetone to produce precursors for renewable fuels and chemicals. Research has shown that these catalysts effectively promote the formation of C₈-C₁₅ compounds through sequential aldol addition and condensation reactions, with the potential for further hydrodeoxygenation to yield renewable diesel and jet fuel components. The balanced acid-base character of FeO-MgO catalysts is particularly advantageous for these reactions, as it facilitates both the initial carbon-carbon bond formation and subsequent dehydration steps. [1] [2]

In the context of biorefinery operations, the stability and reusability of FeO-MgO catalysts represent critical performance parameters. Experimental data indicate that these catalysts maintain structural integrity and catalytic activity over multiple reaction cycles when properly regenerated between uses. Regeneration typically involves calcination at 450-500°C to remove carbonaceous deposits, followed by rehydration if Bronsted basic sites are required for specific applications. This robust performance under industrially relevant conditions positions FeO-MgO catalysts as promising materials for sustainable chemical production. [2]

Fine Chemicals Synthesis

The selective synthesis of fragrance and flavor compounds represents another significant application of FeO-MgO catalyzed aldol condensation. The cross-condensation of cyclopentanone with valeraldehyde to produce 2-pentylidenecyclopentanone exemplifies this application, with FeO-MgO catalysts achieving yields up to 66% - significantly higher than other metal oxide systems. This high selectivity toward the valuable cross-condensation product demonstrates the precise surface tuning achievable with Fe-Mg mixed oxides. [3]

The performance optimization of these catalysts for specific fine chemical applications requires careful adjustment of several parameters:

  • Metal Ratio Variation: Fe/Mg ratios between 1:10 and 1:4 optimize cross-selectivity
  • Thermal Treatment: Calcination temperature (400-600°C) controls basic site strength distribution
  • Reaction Engineering: Slow addition of aldehyde component minimizes self-condensation
  • Solvent Selection: Using cyclopentanone as both reactant and solvent enhances efficiency

These optimized parameters enable researchers to tailor FeO-MgO catalysts for specific synthetic targets, making them versatile tools for fine chemical synthesis. [3]

Troubleshooting and Technical Guidelines

Common Experimental Challenges

Catalyst Deactivation Issues:

  • Problem: Progressive activity loss over multiple reaction cycles
  • Diagnosis: TGA-MS to identify carbon deposits, XRD to detect structural changes
  • Solution: Implement regeneration protocol (calcination at 450°C for 2 hours)
  • Prevention: Limit reaction time to ≤6 hours for batch operations

Selectivity Control Challenges:

  • Problem: Excessive formation of self-condensation products
  • Diagnosis: Analyze product distribution at low conversion (<20%)
  • Solution: Optimize Fe/Mg ratio to balance acid and base sites
  • Alternative: Employ sequential reactant addition strategy

Preparation Reproducibility:

  • Problem: Batch-to-batch variation in catalytic performance
  • Diagnosis: Comprehensive characterization (BET, CO₂-TPD, XRD)
  • Solution: Standardize precipitation pH (10.0±0.1) and aging time (24±0.5 hours)
  • Quality Control: Implement minimum performance standards (surface area >100 m²/g)
Optimization Guidelines

Enhancing Cross-Selectivity:

  • Employ excess ketone (4:1 molar ratio ketone:aldehyde)
  • Utilize deposition-precipitation rather than impregnation
  • Incorporate moderate-strength basic sites (desorption peak at 300-400°C in CO₂-TPD)

Improving Catalyst Stability:

  • Limit reaction temperature to ≤150°C to prevent structural degradation
  • Implement intermediate regeneration cycles for continuous operations
  • Control water content in reactants to preserve active site structure

Scale-up Considerations:

  • Maintain consistent mixing during precipitation step
  • Control calcination temperature ramp rate (≤5°C/min)
  • Ensure proper gas flow during activation (space velocity >1000 h⁻¹)

Conclusion and Future Perspectives

FeO-MgO mixed oxide catalysts represent versatile and efficient materials for aldol condensation reactions, with demonstrated applications ranging from biomass valorization to fine chemical synthesis. Their exceptional performance stems from their tunable acid-base properties, structural stability, and favorable surface characteristics. The protocols and application notes presented in this document provide researchers with comprehensive guidelines for implementing these catalytic materials in both fundamental research and applied development contexts.

Future development directions for these catalytic systems include the creation of hierarchical porous structures to enhance mass transfer, the incorporation of additional promoter elements to fine-tune surface properties, and the design of structured reactor configurations for continuous processing. As sustainable chemistry initiatives continue to gain importance, FeO-MgO catalysts are well-positioned to play increasingly significant roles in the transition toward renewable feedstocks and greener chemical processes.

References

Understanding the Reactions and Their Requirements

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference between these reactions lies in the structure of the aldehyde and the resulting reaction pathway.

Feature Aldol Condensation Cannizzaro Reaction
Aldyhyde Requirement Must have at least one α-hydrogen atom [1] [2] [3] Must have no α-hydrogen atoms [1] [4] [3]
Typical Catalysts Base (e.g., NaOH, KOH) or acid [2] Concentrated strong base (e.g., NaOH, KOH) [1] [3]
Primary Products β-hydroxy carbonyl compound or α,β-unsaturated carbonyl [2] Carboxylic acid (salt) and primary alcohol [1]
Reaction Type Carbon-carbon bond formation Disproportionation (redox)

The following diagram illustrates the critical decision-making process for predicting which reaction will occur based on the aldehyde's structure:

G start Reaction of Aldehyde with Base A Does the aldehyde have an α-Hydrogen? start->A B Is the base highly concentrated? A->B No Aldol Aldol Condensation Occurs A->Aldol Yes Cannizzaro Cannizzaro Reaction Occurs B->Cannizzaro Yes NoReaction No significant reaction B->NoReaction No

Troubleshooting Guide: Preventing Unwanted Reactions

Here are specific strategies to prevent one reaction when the other is desired, based on the fundamental requirements.

How to Prevent Aldol Condensation

Aldol condensation is prevented by eliminating the formation of the enolate ion nucleophile.

  • Strategy 1: Use Non-Enolizable Aldehydes If your synthesis requires a Cannizzaro reaction, simply choose an aldehyde that lacks α-hydrogens, such as benzaldehyde or formaldehyde [1] [3]. This makes aldol condensation impossible.
  • Strategy 2: Employ Aldehyde Protecting Agents If you are working in a system with enolizable aldehydes and a base is required for another purpose, you can add an antipolymerant or inhibitor. Research shows that compounds with both amine and carboxylic acid groups (e.g., arginine, aspartic acid) can effectively inhibit the aldol condensation of acetaldehyde in alkaline media [5]. The amine group reacts with the aldehyde to form an imine, preventing it from forming the enolate necessary for the aldol pathway [5].
How to Prevent the Cannizzaro Reaction

The Cannizzaro reaction is prevented by avoiding its specific triggering conditions.

  • Strategy 1: Use Dilute Base The Cannizzaro reaction requires a concentrated strong base [3]. Using a dilute base can suppress this pathway.
  • Strategy 2: Ensure the Presence of an α-Hydrogen If your intended reaction is an aldol condensation, ensure your aldehyde has α-hydrogens. In this case, the formation of an enolate is highly favored, and the Cannizzaro reaction will not complete [1] [3].
  • Strategy 3: Change the Base to an Alkoxide (Tishchenko Reaction) Using an alkoxide (e.g., aluminium ethoxide, sodium ethoxide) instead of an aqueous hydroxide can steer the reaction away from the classic Cannizzaro products. Under these conditions, two molecules of a non-enolizable aldehyde will combine to form an ester in a reaction known as the Tishchenko reaction [6] [1].

FAQ for Laboratory Researchers

Q1: My aldehyde has no α-hydrogen, but I'm not getting the Cannizzaro reaction products. What could be wrong? This is likely because the base is not concentrated enough. The Cannizzaro reaction requires a highly concentrated solution of a strong base like NaOH or KOH to proceed efficiently [3]. Check your molarity.

Q2: Can I run a crossed Cannizzaro reaction to get a better yield of one product? Yes. In a crossed Cannizzaro reaction, you mix two different non-enolizable aldehydes. Often, formaldehyde is used as a sacrificial aldehyde because it is more easily oxidized. It gets converted to formic acid, while the other, more valuable aldehyde (e.g., benzaldehyde) is reduced to the corresponding alcohol, often in high yield [1] [7].

Q3: Are there modern or alternative methods to perform these reactions? Yes, research has explored several alternative conditions:

  • Microwave Assistance: Microwave irradiation can significantly enhance the rate of the Cannizzaro reaction for various aldehydes under mild conditions [6] [7].
  • Lewis Acid Catalysis: The Cannizzaro-type reaction can be carried out under Lewis acidic conditions (e.g., using a magnesium bromide-triethylamine system) at room temperature [4].
  • Solvent-Free Conditions: Grinding an aldehyde like 2-chlorobenzaldehyde directly with potassium hydroxide in a mortar and pestle can successfully produce the Cannizzaro products without solvent [1].

References

A Troubleshooting Guide to Catalyst Decomposition in Hydroformylation

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst decomposition is a critical challenge in hydroformylation, leading to reduced activity, selectivity, and the costly loss of precious metals like rhodium. The primary mechanisms involve the degradation of the metal complex and the organic ligands that stabilize it [1] [2].

The table below summarizes common symptoms, their likely causes, and immediate corrective actions.

Symptom Possible Cause Immediate Corrective Actions
Loss of catalytic activity (slower reaction rate) Ligand oxidation [1], Catalyst poisoning [2], Metal cluster/particle formation [1] Check syngas purity (e.g., for O₂), Verify ligand-to-metal ratio, Inspect for catalyst poisons
Change in regioselectivity (e.g., lower n/iso ratio) Ligand degradation altering steric/electronic properties [1] [2] Analyze ligand integrity (e.g., NMR), Ensure stable CO partial pressure
Visible metal precipitation (e.g., metal mirrors) Catalyst decomposition under harsh conditions (high T, low CO) [1] [2] Immediately stop reaction, Adjust CO/H₂ pressure to recommended ranges, Lower reaction temperature
Color change in reaction mixture Formation of inactive metal carbonyl clusters or nanoparticles Correlate with activity/selectivity data; often a sign of irreversible decomposition

For a systematic investigation, follow the diagnostic workflow below to identify and confirm the root cause of catalyst instability.

cluster_conditions Common Root Causes start Observe Catalyst Decomposition step1 Check Syngas & Reaction Conditions start->step1 step2 Analyze Ligand Stability step1->step2 cause1 O₂ in Syngas step1->cause1 cause2 Low CO Partial Pressure step1->cause2 cause3 Excessive Temperature step1->cause3 step3 Test for Catalyst Poisons step2->step3 cause4 Ligand Oxidation or Degradation step2->cause4 step4 Confirm via Characterization step3->step4 cause5 Impurities in Olefin Feedstock step3->cause5 cause1->step4 cause2->step4 cause3->step4 cause4->step4 cause5->step4

Frequently Asked Questions (FAQs)

What are the most common pathways for ligand degradation during hydroformylation?

The primary degradation pathways for organic phosphine ligands, commonly used with rhodium and cobalt catalysts, are oxidation and aryl-phosphorus bond cleavage [1]. Oxidation is a major concern, especially with triphenylphosphine (TPP) and related ligands, where they can react with trace oxygen to form phosphine oxides, which are ineffective as stabilizing ligands. This directly impacts the catalyst's electronic properties and steric bulk, leading to changes in selectivity and activity.

How can I detect and confirm ligand oxidation or decomposition in my reaction mixture?

In-situ monitoring of the reaction using FT-IR or NMR spectroscopy can track characteristic signals of the catalyst complex and ligands [1]. A decrease in the signature peaks of the active catalyst or the original ligand, coupled with the appearance of new peaks (e.g., P=O stretches around 1100-1300 cm⁻¹ in IR for phosphine oxides), indicates degradation. Post-reaction analysis via ³¹P NMR spectroscopy is a powerful technique to identify and quantify the different phosphorus-containing species in the mixture, clearly showing the conversion of ligands to their oxide or other decomposition products.

Our process uses a water-soluble rhodium/TPPTS catalyst system. Why are we seeing rhodium leaching into the organic product phase?

Leaching in the Ruhrchemie/Rhône-Poulenc process, which uses TPPTS, is typically minimal (reportedly less than 1 ppb rhodium loss) [2]. If you observe significant leaching, the causes are often:

  • Insufficient ligand concentration: The water-soluble catalyst requires a significant excess of TPPTS ligand (e.g., 50-fold) to maintain stability and solubility in the aqueous phase [2]. A lower ratio can lead to the formation of unmodified, oil-soluble rhodium complexes that migrate to the product phase.
  • Extreme pH conditions: Highly acidic or basic conditions can degrade the TPPTS ligand or the catalyst complex, compromising the aqueous phase's ability to retain the rhodium.
  • Formation of inactive clusters: Under certain conditions, rhodium can form carbonyl clusters that have different solubility properties and may precipitate or leach [1].
What are the best practices for stabilizing a hydroformylation catalyst against decomposition?
  • Ligand Design: Use ligands with strong electron-donating properties and bulky groups. Electron-rich ligands stabilize the metal center, while steric bulk protects it from destructive side reactions [2].
  • Process Control: Maintain an adequate and stable partial pressure of CO. Carbon monoxide is a key ligand that prevents the formation of inactive metal clusters and precipitates [1] [2]. Avoid high temperatures that accelerate decomposition pathways.
  • Impurity Management: Rigorously purify the olefin feedstock and syngas. Remove contaminants like oxygen, dienes, and sulfur compounds that act as catalyst poisons [2].
Can you provide a basic experimental protocol to test catalyst and ligand stability?

Objective: To evaluate the stability of a hydroformylation catalyst system under simulated reaction conditions. Materials: Catalyst precursor (e.g., Rh(acac)(CO)₂), ligand (e.g., TPP), solvent, olefin substrate, syngas (CO/H₂). Procedure:

  • High-Pressure NMR/IR Experiment: Charge an autoclave or high-pressure NMR tube with catalyst, ligand, and solvent. Pressurize with syngas.
  • Heat and Monitor: Heat the mixture to the target reaction temperature. Use in-situ FT-IR or NMR to monitor the catalyst and ligand signals over time without disturbing the system.
  • Post-Reaction Analysis: After cooling and depressurizing, conduct a ³¹P NMR analysis of the crude reaction mixture to quantify ligand integrity.
  • Metal Analysis: Use ICP-MS to analyze the reaction mixture for any precipitated or leached metal.

Experimental Protocol: Ligand Stability Test

This protocol outlines a method to assess the stability of a phosphine ligand under hydroformylation conditions, independent of the metal catalyst.

  • Objective: To determine the susceptibility of a ligand to oxidation and thermal degradation.
  • Materials: Ligand of interest, degassed solvent (e.g., toluene), syngas (1:1 CO/H₂), oxygen, Schlenk line, high-pressure reactor (e.g., autoclave), ³¹P NMR spectrometer.
  • Procedure:
    • Prepare two solutions of the ligand in a dry, degassed solvent under an inert atmosphere.
    • Solution A (Control): Transfer to a high-pressure reactor, purge with syngas, and pressurize to a standard operating pressure (e.g., 20 bar). Heat to the intended reaction temperature for 4-8 hours.
    • Solution B (Oxidation Test): Sparge with a gentle stream of air or pure oxygen for a short, defined period (e.g., 10-30 minutes). Then, purge with syngas and subject to the same heating and pressure profile as Solution A.
    • After the reaction time, cool and depressurize both solutions.
    • Analyze both solutions using ³¹P NMR. Compare the spectra to identify any new signals corresponding to oxidation products (e.g., phosphine oxides, which are typically downfield).
  • Interpretation: Significant degradation in Solution B indicates high susceptibility to oxidation, suggesting a need for more rigorous oxygen exclusion or a more robust ligand in the actual catalytic process.

References

minimizing branched isomers aldol condensation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Branched Isomer Formation

Branched isomers in aldol condensation typically arise from regioselectivity issues. When an unsymmetrical ketone (a ketone with different types of alpha-carbons) is deprotonated, it can form two different enolates [1].

  • Forming the thermodynamic enolate favors the more substituted, stable enolate, often leading to the branched isomer.
  • Forming the kinetic enolate favors the enolate formed fastest, which comes from the less substituted, more accessible alpha-carbon, often leading to the linear isomer.

The key to minimizing branched isomers lies in controlling which enolate is formed and how it reacts. The table below summarizes common causes and the corresponding strategic goals for mitigation.

Problem Area Specific Challenge & Resulting Isomer Primary Mitigation Goal
Substrate Control Unsymmetrical ketone nucleophile forms stable, substituted enolate (thermodynamic), leading to branched chain [1]. Favor formation of the less substituted (kinetic) enolate.
Reaction Conditions Bulky aldehyde electrophile or improper conditions lead to steric hindrance in transition state, favoring addition at less crowded site (branched) [1]. Optimize conditions (base, temp, order) for linear-selective pathway.
Crossed-Aldol Selectivity Multiple enolates and electrophiles lead to a mixture of self- and cross-condensation products, including branched isomers [2] [3]. Use a non-enolizable electrophile and controlled enolate formation.

Troubleshooting Guide & FAQs

Here are specific strategies and answers to common questions for minimizing branched isomers.

FAQ 1: How can I control enolate regioselectivity in my ketone nucleophile? To favor the linear isomer, you need to selectively form the kinetic enolate.

  • Strategy: Use a Strong, Sterically Hindered Base at Low Temperatures. Bases like LDA (Lithium Diisopropylamide) in solvents such as THF at temperatures like -78 °C are highly effective [2] [1] [4]. The strong base readily deprotonates the more accessible, less substituted alpha-hydrogen, forming the kinetic enolate before the reaction with the electrophile begins.

FAQ 2: How do I choose the right carbonyl partners to avoid side products? Employ a crossed-aldol approach with careful partner selection.

  • Strategy: Use a Non-Enolizable Electrophile. When one partner has no alpha-hydrogens (e.g., benzaldehyde, formaldehyde, or pivalaldehyde), it cannot form an enolate and can only act as the electrophile [2] [3] [5]. This eliminates self-condensation of the electrophile and simplifies the product mixture.
  • Protocol Suggestion: A common and effective method is to pre-form the kinetic enolate of your ketone using LDA at low temperature. Then, slowly add the non-enolizable aldehyde to the enolate solution [1] [4]. This ensures the enolate is in excess and reacts with the desired electrophile.

FAQ 3: What other factors can influence the linear-to-branched ratio? Beyond the base and partners, several factors can fine-tune selectivity.

  • Steric Effects of the Electrophile: Bulky aldehydes can inherently favor the formation of the less sterically hindered (and often linear) product. The reaction pathway may avoid the crowded transition state required for the branched isomer [1].
  • Metal Counterion of the Enolate: The metal in the enolate (Li⁺ from LDA, Zn²⁺, B(OR)₂, etc.) can influence the geometry of the enolate and the tightness of the transition state, which in turn affects stereochemistry and can influence regioselectivity [1]. Exploring different enolating reagents (e.g., zinc or boron enolates) can be a powerful advanced strategy.
  • Reaction Methodology: Consider using a stepwise, pre-formed enolate protocol rather than a classical catalytic base method. This gives the highest level of control over which enolate is generated [4].

Experimental Strategy Workflow

The following diagram summarizes the key decision points for designing an experiment that minimizes branched isomers.

Optimization Workflow for Linear Product Start Start: Plan Aldol Condensation Q1 Is your nucleophile an unsymmetrical ketone? Start->Q1 Q2 Is your electrophile non-enolizable? Q1->Q2 No S1 Goal: Form Kinetic Enolate Use strong, bulky base (e.g., LDA) Maintain low temperature (e.g., -78 °C) Q1->S1 Yes S2 Goal: Use Non-Enolizable Electrophile Select aldehyde with no alpha-H (e.g., benzaldehyde) Q2->S2 No S3 Employ Standard Protocol Proceed with caution, self-condensation is possible Q2->S3 Yes S1->Q2 S4 Optimal Strategy: Combine Both Approaches 1. Pre-form kinetic enolate   of unsymmetrical ketone 2. Add to non-enolizable aldehyde S2->S4 S3->S4 End Proceed with Reaction and Analysis S4->End

Key Takeaways for Experimental Design

To effectively suppress the formation of branched isomers, your experimental design should prioritize three core principles:

  • Enolate Control: For unsymmetrical ketones, using a strong, bulky base (LDA) at low temperatures is the most reliable method to favor the kinetic enolate that leads to the linear product [1] [4].
  • Simplified Reaction Mixture: Using a non-enolizable aldehyde as the electrophile is a powerful way to prevent self-condensation side reactions and a complex product mixture, making the desired cross-condensation the primary pathway [2] [3].
  • Stepwise Procedure: The most robust methodology is to pre-form the specific enolate you need before introducing the electrophile. This avoids the equilibria and multiple pathways present in traditional catalytic-base conditions [4].

References

improving n-pentanal regioselectivity hydroformylation

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Cycle of Hydroformylation

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the universally accepted Heck and Breslow mechanism for hydroformylation, which is crucial for identifying where regioselectivity is determined [1].

G HMCO HM(CO) Olefin Olefin HMCO->Olefin Olefin Coordination Alkyl_linear Metal-Alkyl Complex (Linear Path) Olefin->Alkyl_linear Hydride Migration (Linear Alkyl Formation) Alkyl_branched Metal-Alkyl Complex (Branched Path) Olefin->Alkyl_branched Hydride Migration (Branched Alkyl Formation) Acyl_linear Metal-Acyl Complex (Linear Aldehyde Precursor) Alkyl_linear->Acyl_linear CO Insertion Acyl_branched Metal-Acyl Complex (Branched Aldehyde Precursor) Alkyl_branched->Acyl_branched CO Insertion Aldehyde_linear n-Aldehyde (e.g., n-pentanal) Acyl_linear->Aldehyde_linear Hydrogenolysis Aldehyde_branched iso-Aldehyde Acyl_branched->Aldehyde_branched Hydrogenolysis Aldehyde_linear->HMCO Catalyst Regeneration Aldehyde_branched->HMCO Catalyst Regeneration

Cycle Key Takeaways:

  • Regioselectivity Determinant: The crucial step is the formation of the metal-alkyl complex. Whether the metal attaches to the terminal (linear) or internal (branched) carbon of the olefin dictates the final product's structure [1].
  • Catalyst Influence: The metal and its ligands exert a strong influence on this step, favoring one pathway over the other [1].

Modern Strategies & Catalyst Performance for n-Pentanal Selectivity

The following table summarizes advanced catalyst systems reported in recent literature for achieving high linear selectivity, particularly from butene feedstocks.

Catalyst System Key Features Reported Performance (l/b ratio) Stability / TON Primary Reference
Rh with Spirocyclic Diphosphite (O-SDPhite) High rigidity, large natural bite angle (~111°), electron-deficient phosphites. ~38.6 (avg. for C4 Raffinate ISO-HF) Exceptional stability; TON up to 17,620,000 [2]
Sub-nm Rh Clusters in MFI Zeolite Zeolite framework acts as a rigid solid ligand, confining clusters in sinusoidal channels. Up to 400 (for C6-C12 α-olefins) Stable heterogeneous system [3]
Rh-Phosphite SILP Supported Ionic Liquid Phase catalyst; enables continuous fixed-bed operation. Exceptional selectivity for n-pentanal from mixed butene feed. Stable for >800 hours on stream [4]

Key Insights from Performance Data:

  • Ligand Design is Crucial: The spirocyclic diphosphite O-SDPhite demonstrates that rigid ligands with a large bite angle (~110°) and steric bulk (e.g., tert-butyl groups) are highly effective for achieving high linear-to-branched (l/b) ratios and remarkable catalyst longevity [2].
  • Innovative Heterogeneous Systems: Confining Rhodium in specific zeolite channels (e.g., MFI zeolite) can achieve unprecedented regioselectivity by physically restricting the transition state, acting as a "solid ligand" [3].
  • Process Engineering Solutions: The Supported Ionic Liquid Phase (SILP) catalyst combines the selectivity of a homogeneous ligand with the practicality of a heterogeneous system, allowing for continuous industrial operation [4].

Frequently Asked Questions & Troubleshooting

Q1: My catalyst system shows rapid deactivation and falling selectivity. What could be the cause?

  • Ligand Degradation: A common issue is ligand fragmentation or decomposition under reaction conditions. For instance, even state-of-the-art ligands like Biphephos can degrade via Rh insertion into a C-C bond [2].
  • Solution: Consider implementing more robust ligand architectures. The spirocyclic diphosphite O-SDPhite was specifically designed to address this instability and showed superior performance over 41 days in continuous operation [2].

Q2: I am using a mixed C4 feedstock (Raffinate). How can I achieve high n-pentanal yield when internal olefins like 2-butene are present?

  • Requirement for Isomerization-Hydroformylation (ISO-HF): Your catalyst system must not only be regioselective but also possess isomerization activity to convert internal olefins to terminal ones before hydroformylation.
  • Solution: The O-SDPhite/Rh system has been proven effective for this specific industrial application, successfully converting C4 Raffinates to n-pentanal with a high l/b ratio [2]. The Rh-phosphite SILP system is also explicitly designed for mixed C4 feedstocks [4].

Q3: Are there computational or data-driven methods to predict or optimize regioselectivity?

  • Emerging Machine Learning (ML) Tools: Yes, recent studies show that machine learning models can predict the linear-to-branched ratio by leveraging physicochemical descriptors of the alkene, metal precursor, and ligand [5].
  • Key Descriptor: SHAP analysis indicates that the HOMO-LUMO gap of the alkene is a significant descriptor, with larger gaps favoring linear products [5]. This can be a powerful tool for pre-screening ligands and reaction conditions.

Experimental Protocol: Hydroformylation with a Modern Ligand System

Based on the highly successful O-SDPhite ligand system [2], here is a generalized experimental protocol you can adapt.

Objective: To conduct the Rh-catalyzed hydroformylation of 1-butene or a mixed C4 feedstock to selectively produce n-pentanal.

Materials:

  • Catalyst Precursor: e.g., Rh(acac)(CO)2 or [Rh(cod)2]BF4
  • Ligand: O-SDPhite (L27) or analogous spirocyclic diphosphite [2].
  • Substrate: 1-butene or technical C4 Raffinate.
  • Syngas: H2/CO mixture (1:1 molar ratio).
  • Solvent: Toluene is often suitable.

Procedure:

  • Reactor Setup: In an inert atmosphere glovebox, charge a high-pressure autoclave reactor with the Rh precursor, ligand (L/Rh molar ratio ~4), and solvent [2].
  • Substrate Introduction: Introduce the olefin substrate.
  • Pressurization: Seal the reactor, pressurize with syngas to the desired pressure (e.g., 14-20 bar), and vent. Repeat to purge air. Finally, pressurize to the working pressure [2].
  • Reaction: Heat the reactor to the target temperature (e.g., 90-100°C) with constant stirring for the desired time (e.g., 2 hours) [2].
  • Product Analysis: After reaction, cool the reactor, carefully release the pressure, and analyze the crude reaction mixture. Use GC-MS or GC-FID to determine conversion, chemoselectivity to aldehydes, and the linear-to-branched (l/b) ratio of the products.

References

2-Propylhept-2-enal yield optimization heterogeneous catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalysts for Aldol Condensation

The following table compiles heterogeneous catalysts studied for reactions similar to the self-condensation of valeraldehyde, which produces 2-propylhept-2-enal [1].

Catalyst System Preparation Method Key Performance (Yield/Selectivity) Identified Critical Factors
FeO-MgO [1] Deposition-Precipitation (DP) 66% yield of target cross-condensation product [1] Optimal balance of strong acid and base sites [1]
CeO2-MgO [1] Deposition-Precipitation (DP) Information not specified in provided text Information not specified in provided text
FeO-CaO [1] Evaporation Impregnation (EIM) Information not specified in provided text Information not specified in provided text
CaO [1] Not Applicable (Pristine) Information not specified in provided text Information not specified in provided text
Reconstructed MgAl Hydrotalcites (LDH) [2] Hydration of Mixed Oxides Highest activity with 20-25% LDH phase content [2] Accessibility of Brønsted basic sites; blocking by excess Al species [2]
TiO2 [1] Information not specified High selectivity for this compound [1] Presence of acidity [1]

Workflow for Catalyst Optimization

The diagram below outlines a general experimental workflow for developing and optimizing a heterogeneous catalytic process, integrating concepts from the search results.

cluster_prep Catalyst Preparation & Characterization cluster_test Performance Evaluation & Analysis Start Define Optimization Goal Prep Catalyst Synthesis Start->Prep Char Catalyst Characterization (XRD, BET, TPD, SEM/TEM) Prep->Char Test Reactivity Testing Char->Test Analysis Performance & Deactivation Analysis Test->Analysis Optimization Formulation & Condition Optimization Analysis->Optimization Insights Optimization->Prep Iterative Cycle

Drafting FAQs and Troubleshooting Guides

Based on the research, here are some potential FAQs that you can develop further for your support center.

Why is my catalyst's initial activity high but declines rapidly? This is a classic sign of catalyst deactivation. Common causes mentioned in the literature include:

  • Site Blocking: In LDH catalysts, the deposition of amorphous Al-rich species on the external surface can physically block reactants from accessing the active sites [2].
  • Pore Blockage: If the catalyst is microporous, formation of heavier condensation products inside the pores can lead to coke deposition and deactivation [3].
  • Active Phase Change: The active component may undergo chemical transformation, such as leaching of metal species or reduction/oxidation under reaction conditions [4].

How can I improve the selectivity towards this compound? Selectivity is controlled by the nature of the active sites.

  • Acid-Base Balance: Research on valeraldehyde condensation indicates that an optimum amount of strong basic sites is needed to maximize the ratio of the desired cross-condensation product over self-condensation byproducts. The presence of acid sites can also be important, as seen with TiO2 and FeO-MgO catalysts [1].
  • Site Accessibility: Ensure your active sites are on the surface and accessible. For LDHs, only the edge sites are operative; bulk interlayer sites are inaccessible. Maximizing the efficiency of atoms that generate these accessible sites is key [2].

What are the common side reactions I should look out for? During the conversion of aldehydes like valeraldehyde or n-pentanal, several side reactions are possible:

  • Further Condensation: The desired product, 2-pentylidenecyclopentanone or this compound, can react with another aldehyde molecule to form heavier compounds (e.g., 2,5-dipentylidenecyclopentanone) [1].
  • Acetalization and Etherification: In the presence of alcohols or under certain conditions, side reactions such as acetalization and etherification can occur, reducing the yield of the target alcohol or aldehyde [3].

Methodology for Deeper Insights

Since the current information is limited, here are steps you can take to build more comprehensive support content:

  • Consult Specialized Databases: Use platforms like SciFinder, Reaxys, or Web of Science to perform a comprehensive literature review using specific keywords like "this compound heterogeneous catalysis," "valeraldehyde self-condensation," and "catalyst deactivation aldol condensation."
  • Explore Patents: Technical patents are often a rich source of detailed, applied troubleshooting information for industrial chemical processes.
  • Leverage Computational Tools: As noted in the search results, computational methods like Density Functional Theory (DFT) and machine learning are increasingly used to understand reaction mechanisms and predict catalyst performance at the atomic level, which can help diagnose issues theoretically [5] [6].

References

corrosion issues sodium hydroxide aldol condensation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Mitigation Strategy
What common side reactions cause issues? The primary concern is the formation of multiple products in "crossed" aldol reactions. If two different enolizable aldehydes are present, up to four different products can form, creating a complex mixture that is difficult to separate [1].
How can side reactions be prevented? Use a non-enolizable aldehyde (e.g., benzaldehyde) as one partner. This ensures only one enolate can form, making the reaction predictable. Using an excess of this aldehyde can further minimize self-reaction of the other partner [1].
Why is reaction order critical? Adding sodium hydroxide to acetone first can lead to the formation of self-aldol condensation products of acetone. The correct procedure is to pre-mix the carbonyl partners before adding the base to favor the desired cross-reaction [2].
How does heat affect the product? Applying heat drives the dehydration of the initial aldol addition product (a beta-hydroxy carbonyl) to form the final aldol condensation product (an alpha, beta-unsaturated carbonyl) [1].

Experimental Protocol: Crossed Aldol Condensation

This methodology outlines a crossed aldol condensation between a ketone and a non-enolizable aldehyde, minimizing side product formation [1] [2].

1. Reaction Setup

  • Materials: Acetone (enolizable ketone), Benzaldehyde (non-enolizable aldehyde), Ethanolic Sodium Hydroxide (NaOH) solution.
  • Crucial Pre-mixing Step: In a conical vial, mix the benzaldehyde and acetone first. This step is essential to prevent the acetone from undergoing self-condensation when it contacts the base [2].
  • Addition: Slowly add the ethanolic NaOH solution to the pre-mixed carbonyl compounds while stirring.

2. Reaction Mechanism The base-catalyzed reaction proceeds through three key stages [1]:

  • Enolate Formation: NaOH deprotonates the alpha-carbon of acetone, generating a resonance-stabilized enolate nucleophile.
  • Nucleophilic Addition (Aldol Addition): The enolate attacks the carbonyl carbon of benzaldehyde, forming a beta-hydroxy ketone (alkoxide intermediate is protonated by solvent).
  • Dehydration (Aldol Condensation): The reaction mixture is heated. The beta-hydroxy ketone loses water in an E1cb elimination, facilitated by the carbonyl group, to yield the final alpha, beta-unsaturated ketone [3].

3. Workup & Purification

  • Once the reaction is complete (monitored by TLC), the mixture is quenched with a weak acid to neutralize excess base.
  • The product is isolated via extraction and purified by recrystallization or chromatography.

Experimental Workflow & Troubleshooting

The following diagram illustrates the logical workflow for the crossed aldol condensation experiment, including key decision points to prevent common issues.

aldol_workflow Aldol Condensation Workflow start Start: Plan Crossed Aldol Reaction step1 Identify Reaction Partners start->step1 step2 Select Non-Enolizable Partner? (e.g., Benzaldehyde) step1->step2 step3_correct PRE-MIX Carbonyl Compounds step2->step3_correct Yes step3_wrong Add Base to Ketone First step2->step3_wrong No step4 Add Base Solution (e.g., Ethanolic NaOH) step3_correct->step4 issue Common Issue: Complex Mixture step3_wrong->issue step5 Stir at Room Temperature (Aldol Addition) step4->step5 step6 Apply Heat? (Dehydration) step5->step6 step7_add Product: Beta-Hydroxy Carbonyl step6->step7_add No step7_cond Product: Alpha, Beta-Unsaturated Carbonyl step6->step7_cond Yes cause Cause: Multiple enolates lead to self/crossed products issue->cause

Corrosion & Material Compatibility Guide

Sodium hydroxide is a strong base that can corrode certain materials. The table below summarizes material considerations for experimental setups.

Material Compatibility with NaOH Notes & Rationale
Glass (e.g., Borosilicate) Excellent The material of choice for reaction vessels and stirring apparatus. Resists chemical attack by strong bases.
PTFE (Teflon) Excellent Ideal for stir bars and stir bars. Highly inert and resistant to corrosion.
Polypropylene Good Suitable for temporary containers or waste beakers for short-term exposure.
Aluminum Not Recommended Reacts with strong NaOH to produce hydrogen gas.
Certain Plastics Variable/ Poor Can cloud, crack, or dissolve. Always verify chemical compatibility before use.

Troubleshooting Corrosion Issues

The diagram below outlines a logical process for diagnosing and addressing unexpected corrosion in the lab.

corrosion_troubleshoot Corrosion Issue Diagnosis obs Observation: Signs of Corrosion q1 Is the corroded part in direct contact with NaOH solution? obs->q1 q2 Is the equipment material compatible with strong base? q1->q2 Yes vapor Consider NaOH vapor exposure. Ensure proper sealing of vessels and check for condensate pathways. q1->vapor No a2 Material is incompatible. Solution: Replace with compatible material (e.g., Glass, PTFE). q2->a2 No a3 Solution: Verify material specs. Even compatible materials can degrade over time or with physical scratches. q2->a3 Yes a1 Likely not the cause. Investigate other chemical exposures or physical damage. vapor->a1

References

ligand precipitation rhodium hydroformylation reactor

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What causes ligand degradation and instability in rhodium-catalyzed hydroformylation? Ligands, particularly phosphites which are prized for high activity and selectivity, are susceptible to two main pathways of degradation [1]:

    • Hydrolysis: Reaction with water, especially under acidic conditions.
    • Oxidation: Reaction with oxygen.

    Both processes break down the ligand molecule, compromising its ability to coordinate with the rhodium metal. This can lead to the formation of inactive rhodium species or precipitates [1].

  • How can I stabilize my ligand system to prevent precipitation? Recent research has identified practical methods and additives to improve ligand longevity:

    • Use Stabilizing Additives: Adding cyclohexene oxide (CHO) has been shown to effectively safeguard the long-term stability of the Biphephos ligand, enabling stable operation for over 100 hours in a continuous reactor [1].
    • Control Reaction Atmosphere: Strictly exclude oxygen and moisture by using proper inert gas purging (e.g., with nitrogen or argon) and ensuring syngas feeds are dry [1].
    • Consider Ligand Design: Newer ligand architectures are being developed for better inherent stability. For example, a bis-phosphoramidite ligand (EasyDiPhos) has demonstrated significant stability to moisture and air while also offering unique selectivity [2].
  • What are the symptoms of catalyst degradation in my reactor? While the search results do not explicitly list symptoms, common indicators in practice include:

    • A visible precipitate or cloudiness in the reaction mixture.
    • A drop in catalytic activity, leading to lower conversion of the alkene.
    • A change in product selectivity (e.g., a lower linear-to-branched aldehyde ratio).
    • Increased gas uptake issues, as the reaction kinetics are altered.

Troubleshooting Guide & Protocols

The table below summarizes common problems and their solutions based on current research.

Problem Possible Cause Recommended Solution Experimental Protocol
Ligand Degradation & Precipitation Hydrolysis by water; Oxidation by oxygen [1] Use stabilizers (e.g., cyclohexene oxide); Rigorously exclude air/moisture [1] Add 1-5 mol% cyclohexene oxide relative to ligand. Ensure reactor is thoroughly purged with inert gas before introducing reagents [1].
Low Regioselectivity (n:iso ratio) Incorrect ligand, temperature, or gas pressure [3] [2] Optimize ligand type and reaction conditions. For high linear selectivity, use ligands like Biphephos at ~95°C [1]. For high branched selectivity, use EasyDiPhos-type ligands at lower temperatures [2].
Loss of Catalytic Activity Catalyst poisoning; Ligand degradation; Rhodium leaching/precipitation [1] Identify and remove poison source; Use stabilizers to protect ligand; Implement catalyst retention (e.g., membrane) [1]. Use highly pure substrates and syngas. In continuous systems, a membrane separation unit can achieve >95% catalyst retention [1].

Workflow for Diagnosing & Preventing Precipitation

The following chart outlines a systematic approach to managing precipitation issues in your hydroformylation reactor.

Start Start: Suspected Precipitation Step1 System Inspection Start->Step1 O2 Oxygen Intrusion? Step1->O2 H2O Moisture/H2O Present? Step1->H2O Step2 Check Reaction Parameters Purity Check Reactant/Gas Purity Step2->Purity Ligand Evaluate Ligand Stability Step2->Ligand Step3 Analyze Symptom Step4 Implement Corrective Action Step3->Step4 Step5 Prevent Recurrence Step4->Step5 End Stable Operation Step5->End O2->Step2 No Stabilizer Add Stabilizer (e.g., Cyclohexene Oxide) O2->Stabilizer Yes H2O->Step2 No H2O->Stabilizer Yes Purity->Step3 Ligand->Step3

Experimental Protocol: Using a Stabilizing Additive

Based on a 2025 study, here is a detailed methodology for using cyclohexene oxide (CHO) to stabilize a Biphephos ligand system [1]:

  • Catalyst Preparation: Pre-form the rhodium catalyst complex with the Biphephos ligand in a suitable anhydrous solvent (e.g., toluene or a high-boiling alkane).
  • Additive Introduction: Add cyclohexene oxide (CHO) to the reaction mixture at a concentration of 1-5 mol% relative to the ligand.
  • Reaction Setup: Transfer the catalyst-additive solution to the reactor. Follow standard procedures for purging with an inert gas (N₂ or Ar) and pressurizing with syngas (CO/H₂).
  • Process Monitoring: Run the hydroformylation reaction. The stability of the catalyst system can be monitored over time by:
    • Tracking alkene conversion and aldehyde selectivity via periodic sampling and GC analysis.
    • Observing the reaction mixture for any signs of cloudiness or precipitate formation.
    • Using techniques like ³¹P-NMR to analyze post-reaction mixtures for ligand decomposition products.

References

optimizing temperature pressure 2-PH production

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some common questions and issues researchers face when optimizing temperature and pH.

1. How do temperature and pH typically interact to affect a biological or chemical system?

Most systems have a specific range where they function optimally. The interaction between these factors can be complex, as depicted in the workflow below.

G Start Start Optimization T Temperature Screening Start->T PH pH Screening Start->PH Analyze Analyze Individual Effects T->Analyze PH->Analyze Combine Combine Factors Analyze->Combine Model Model Interaction (e.g., RSM) Combine->Model Result Determine Optimal Range Model->Result

Diagram Title: Parameter Optimization Workflow

This diagram shows a general strategy where temperature and pH are first screened independently to understand their individual effects before using statistical modeling to understand their interaction [1] [2].

2. My pH readings are inaccurate. How can I troubleshoot this?

Inaccurate pH measurements are a common hurdle. The following flowchart helps diagnose the problem.

G Start Inaccurate pH Reading? Cal Calibration Failure? Start->Cal Temp Temperature Effect? Start->Temp ElectrodeC Check Electrode Contamination Cal->ElectrodeC Possible Cause ElectrodeA Check Electrode Age/Damage Cal->ElectrodeA Possible Cause Buffer Check Buffer Solutions (Expiry/Correct Use) Cal->Buffer Possible Cause ATC Check ATC Function Temp->ATC Check Sensor SampleTemp Calibrate and Measure at Same Temperature Temp->SampleTemp Apply Correction

Diagram Title: pH Measurement Troubleshooting

Common root causes and their solutions include:

Issue Possible Cause Troubleshooting Action
Calibration Failure Contaminated, aged, or damaged electrode [3] [4] Clean or replace the electrode according to guidelines.
Incorrect or expired buffer solutions [3] Use fresh, correct-concentration buffers.
Temperature Effects Faulty Automatic Temperature Compensation (ATC) [3] [5] Verify ATC sensor function.
Sensor and sample at different temperatures [5] Calibrate and measure at the same temperature.
Measurement Drift Aging electrode [3] Replace the electrode if response is slow.
Junction potential or contamination [4] Clean the reference junction and ensure proper electrolyte flow.
3. What is a standard protocol for determining optimal temperature and pH?

You can adapt this general protocol, inspired by microbial growth studies, for your system [2].

Objective: To determine the optimal temperature and pH for maximizing yield or activity in a given process.

Materials:

  • Test organism or catalytic system.
  • Growth medium or reaction buffer.
  • Incubators or water baths for temperature control.
  • pH meter and buffers for adjustment.
  • Spectrophotometer or other relevant analytics.

Methodology:

  • Temperature Gradient: Incubate samples across a temperature range (e.g., 20°C to 60°C) while holding pH constant at a best-estimate value [2].
  • pH Gradient: Incubate samples across a pH range (e.g., 5.0 to 9.0) using appropriate buffers while holding temperature constant at the optimum identified in step 1 [2].
  • Monitoring: Measure the response (e.g., growth OD₆₀₀, product concentration) at regular intervals over a defined period (e.g., 24-120 hours) [2].
  • Data Analysis: Plot the response against temperature and pH to identify the values that produce the maximum output.

For a more refined optimization of the interaction between these two factors, a Response Surface Methodology (RSM) using a central composite design is recommended [1].

Quantitative Data Reference

The table below summarizes example data from a relevant study on optimizing growth conditions for Streptomyces isolates, illustrating how to present quantitative findings [2].

Isolate Code Optimal Temperature (°C) Optimal pH Range Peak Growth (Hours) Key Bioactivity
DM 1 60 Not specified Not specified High-temperature stability
Most Isolates 30 - 40 5.0 - 7.5 48 - 120 Varies by isolate
YM 3 Not specified Not specified Not specified High antioxidant activity
CSV 1 Not specified Not specified Not specified High cytotoxicity

Key Considerations for Your Research on 2-PH

Since specific data on "2-PH production" was not available, here are critical points to guide your experimental planning:

  • System Identification: The first step is to determine if "2-PH" refers to a specific chemical compound (like 2-propylheptanol) or a biochemical (like a secondary metabolite from a microbe). The optimization strategy will differ significantly based on this.
  • Critical Parameters: Beyond temperature and pH, identify other variables that could majorly influence production, such as pressure, nutrient sources, metal ions, induction time, or dissolved oxygen levels.
  • Advanced Modeling: For processes with multiple influencing factors, using statistical design of experiments (DoE) like RSM is far more efficient than one-factor-at-a-time approaches. It can identify complex interactions and true optimal conditions [1].

References

reducing byproducts 2-Propylhept-2-enal synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary reaction for synthesizing 2-Propylhept-2-enal? The primary synthesis method is the self-condensation of n-valeraldehyde (n-pentanal) [1]. This is an aldol condensation reaction where two molecules of n-pentanal react to form this compound and water.

  • Q2: Why should I avoid using traditional homogeneous base catalysts like NaOH? While aqueous NaOH is a common catalyst, it can cause equipment corrosion and lead to poor product selectivity, resulting in more byproducts and a less pure yield [2] [1].

  • Q3: My catalyst deactivates quickly. What could be the cause? Catalyst deactivation is often due to coking (the buildup of carbonaceous deposits) or the adsorption of heavy byproducts onto the catalyst's active sites [3]. This is a common observation in multi-cycle experiments.

  • Q4: What are the common byproducts I should look out for? Common byproducts include heavier condensation compounds like 2,5-dipentylidenecyclopentanone (if cyclopentanone is present) [2], as well as products of acetalization, self-condensation, and etherification [3].

Troubleshooting Guide: Reducing Byproducts

Here are structured solutions to the most common problems affecting yield and selectivity.

Problem 1: Poor Catalyst Selectivity Leading to Byproducts

The choice of catalyst is critical to direct the reaction toward the desired product and minimize side reactions.

  • Recommendation: Use a solid heterogeneous catalyst instead of traditional liquid bases. The table below compares several effective options identified in recent research.
Catalyst Reaction Temp. (°C) Key Advantage / Mechanism Reported Performance
TiO₂ [2] 190 Provides required acidity and basicity Very high selectivity to this compound
FeO–MgO [2] 130 Optimal balance of acid and strong basic sites High yield in cross-condensation (66% for analogous product)
Solid Base (e.g., Na₂O/Al₂O₃) [1] 120 Reusable, lower environmental impact High conversion and yield in lab synthesis
  • Detailed Protocol for Solid Base Catalyst (e.g., Na₂O/Al₂O₃):
    • Setup: Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation [1].
    • Conditions: Maintain a temperature of 120°C and a pressure of 0.1 MPa [1].
    • Duration: Run the reaction for approximately 10 hours [1].
    • Separation: After the reaction, separate the solid catalyst from the reaction mixture via filtration for potential reuse.
Problem 2: Formation of Heavy-End Byproducts

The desired product (this compound) can react further with another aldehyde molecule to form heavier, undesired compounds [2].

  • Recommendation: Control reaction conversion and separate the product promptly.
    • Avoid Over-Conversion: Do not run the reaction to 100% conversion of n-pentanal. Monitoring the reaction and stopping at an optimal point can prevent secondary reactions.
    • In-Situ Product Removal: If possible, design your setup to remove this compound from the reaction mixture as it is formed (e.g., through distillation in a continuous system) to prevent it from reacting further.

The following diagram illustrates the core synthesis workflow and the primary side reaction that leads to heavy byproducts:

G n_pentanal n-Pentanal (Valeraldehyde) intermediate Aldol Addition Intermediate n_pentanal->intermediate Self-Condensation (aldol reaction) catalyst Solid Catalyst (e.g., TiO₂, FeO-MgO) catalyst->intermediate facilitates target_product This compound (Target Product) intermediate->target_product Dehydration heavy_byproduct Heavy Byproducts (e.g., 2,5-dipentylidenecyclopentanone) target_product->heavy_byproduct Further Reaction with Aldehyde

Problem 3: Catalyst Deactivation and Loss of Activity

Over multiple reaction cycles, catalysts can lose activity, which increases byproduct formation.

  • Recommendation: Regenerate and properly characterize your catalyst.
    • Regeneration: Spent catalysts can often be regenerated by a simple calcination process (heating in air or oxygen) to burn off carbon deposits [3]. The specific temperature and duration should be optimized for your catalyst.
    • Monitor Textural Properties: A decline in performance can be linked to changes in the catalyst's physical structure. Use characterization techniques like N₂ physisorption (BET) to track changes in surface area and porosity, and Temperature Programmed Desorption (TPD) using probes like CO₂ and NH₃ to quantify the number and strength of basic and acidic sites, which are crucial for this reaction [2].

Proactive Experimental Strategy

To systematically address byproduct formation, adopt an integrated approach that focuses on the catalyst, the process, and the product.

G strategy Proactive Experimental Strategy step1 Catalyst Screening (Test solid acids/bases) strategy->step1 step2 Optimize Conditions (Temp, Time, Atmosphere) strategy->step2 step3 Manage Reaction Path (Control conversion, remove product) strategy->step3

References

catalyst recycling heterogeneous systems aldol condensation

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems & Performance

The following table summarizes different catalyst systems for aldol condensation, highlighting key performance metrics relevant for recycling.

Catalyst Type Example Catalysts Recycling Performance Key Advantages Key Challenges
Heterogeneous Base Hydrotalcites, Chitosan [1], Basic Resins [2] Chitosan: Reused for multiple cycles [1]. Easier separation from products; some are derived from sustainable biomass (e.g., Chitosan) [1]. Can suffer from structural changes and deactivation after the first run (e.g., Hydrotalcites) [3].
Homogeneous Base in Multiphase System NaOH/NaOCHO in PEG [3] 9 consecutive runs with no significant activity loss [3]. Highly effective recycling of the base catalyst; uses green solvent (PEG) [3]. Requires careful design of a biphasic system.
Basic Ionic Liquid [TAIm]OH on triazine framework [4] Recycled for several runs with insignificant drop in conversion [4]. Homogeneous nature with high activity; can be designed for recyclability [4] [2]. Synthesis can be more complex than traditional catalysts.
Acid-Base Amphoteric Mixed Oxides [2] Information not specified in search results. Excellent activity and selectivity [2]. Often requires high reaction temperatures [2].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in catalyst recycling.

Why does my catalyst lose activity after the first recycling run?

  • Problem: This is a common issue with some heterogeneous catalysts, such as hydrotalcites, which can undergo structural changes during the reaction, leading to deactivation [3].
  • Solution: Consider switching to a more stable catalyst system. A multiphase system using PEG has demonstrated stable performance over 9 consecutive runs with minimal loss of activity [3].

How can I achieve efficient recycling of a homogeneous base catalyst?

  • Problem: It is difficult to separate liquid alkali from the product for reuse [2].
  • Solution: Immobilize the base in a solvent phase that is immiscible with the product. For example, NaOH in a polyethylene glycol (PEG) phase can be effectively recycled. Under reaction conditions, NaOH converts to sodium formate, which remains active for the aldol condensation and stays in the PEG phase during product separation [3].

My catalyst shows high initial activity but is hard to separate from the final product.

  • Problem: Fine powder catalysts or homogeneous systems lead to difficult filtration or separation.
  • Solution 1: Use a solid basic resin, which offers good catalytic activity at low temperatures and is easier to separate from the target product [2].
  • Solution 2: Employ a biphasic system. A promising approach is to use a PEG phase to immobilize both organometallic and basic catalysts, allowing the product to form a separate layer for straightforward decanting [3].

Detailed Experimental Protocol: Multiphase System Recycling

This protocol is adapted from a study demonstrating the recycling of a rhodium hydroformylation catalyst and a base catalyst in a PEG-based system for the tandem hydroformylation/aldol condensation of 1-pentene [3].

1. Reaction Setup

  • Prepare the catalyst phase by dissolving [Rh(acac)(CO)₂] (Rhodium precursor), sulfoXantphos (Ligand), and NaOH (Base catalyst) in Polyethylene Glycol (PEG).
  • In a pressure reactor, combine the catalyst/PEG phase with the substrate, 1-pentene.
  • Pressurize the reactor with synthesis gas (CO/H₂).
  • Heat the mixture to the reaction temperature (specific temperature not provided in search results) with stirring for a defined period.

2. Product Separation & Catalyst Recycling

  • After the reaction, allow the mixture to cool and settle. The reaction products will form a separate organic phase, while the catalyst-containing PEG phase is immiscible and forms a distinct lower layer.
  • Separate the two phases by decantation or using a separation funnel.
  • The PEG phase containing the Rh-complex and sodium formate (from reacted NaOH) can be directly reused for the next run.
  • For subsequent recycling runs, simply add fresh 1-pentene substrate and synthesis gas to the recovered PEG phase and repeat the process.

Experimental Workflow: Catalyst Recycling in Aldol Condensation

The following diagram visualizes the recycling workflow of a heterogeneous catalyst or a catalyst immobilized in a separate phase.

cluster_workflow Catalyst Recycling Workflow in Aldol Condensation A Reaction Mixture B Reaction & Phase Separation A->B C Organic Phase (Product) B->C D Catalyst Phase (PEG or Solid) B->D E Analysis & Purification C->E G Recycled Catalyst D->G  Separation by  Decantation/Filtration F Final Product E->F G->A  Reuse for Next Run H Fresh Substrate H->A

This workflow illustrates the cyclic process where the catalyst phase is recovered and reused. For heterogeneous catalysts, separation occurs via filtration; in multiphase liquid systems, separation is achieved by decantation after the phases separate [3] [1].

References

comparison homogeneous heterogeneous catalysts aldol condensation

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Comparison at a Glance

The table below summarizes the core characteristics and performance metrics of homogeneous and heterogeneous catalysts in aldol condensation.

Feature Homogeneous Catalysts Heterogeneous Catalysts
Phase & Reaction Site Same liquid phase as reactants; molecular-level interaction [1]. Different phase (typically solid); reaction occurs at the catalyst surface [1].
Typical Examples NaOH, KOH, Sulfuric acid [2] [1]. Solid bases (MgO, Hydrotalcites), Solid acids (Zeolites like H-BEA, Niobic oxide, Acidic resins like Nafion/Amberlyst) [3].
Selectivity High selectivity, especially in cross-aldol reactions with non-enolizable partners [4] [1]. Can be lower; may lead to side products like self-condensation. Selectivity can be tuned via pore size and acid/base strength [3].
Separation & Reusability Difficult and energy-intensive separation from the product mixture; often not reusable [3] [1]. Easy separation via filtration or centrifugation; generally reusable, though may face deactivation [3] [1].
Stability & Durability Can degrade under reaction conditions [1]. Generally more stable, but can deactivate via poisoning, sintering, or leaching in aqueous media [3] [5] [1].

| Key Performance Data | High conversion/yield under optimized conditions. | Acidic H-BEA Zeolite: ~30.6% yield in furfural-acetone condensation [3]. Lewis Acid Eutectic (SnCl₄): >99% conversion, ~92% yield in furfural-cyclopentanone condensation [3]. Basic Pd/C: High selectivity (>90%) for coupled condensation/hydrogenation products [6]. | | Ideal For | Laboratory-scale synthesis, high-value chemical production requiring precise selectivity [1]. | Large-scale industrial processes, continuous flow reactors, and green chemistry applications emphasizing catalyst recovery [3] [5] [1]. |


Detailed Experimental Data and Protocols

Here is a deeper dive into the experimental findings and methodologies for key heterogeneous catalyst systems.

Lewis Acid in a Eutectic Solvent (SnCl₄·5H₂O)
  • Reaction: Cross-aldol condensation of furfural and cyclopentanone [3].
  • Catalyst System: A eutectic solvent composed of Choline Chloride (ChCl), Formic Acid (Fa), and SnCl₄·5H₂O [3].
  • Protocol:
    • Prepare the eutectic solvent with a Fa/ChCl molar ratio of 12:1 and 2 mmol SnCl₄·5H₂O per 5 g of solvent.
    • Charge the reactor with furfural and cyclopentanone (molar ratio 1:6).
    • Run the reaction at 100°C for 120 minutes.
    • Separate and analyze products.
  • Results: This system achieved 99.81% conversion of furfural with a total yield of 92.03% for the C₁₀ and C₁₅ condensation products. The high yield is attributed to the cooperative effect of the Lewis acid and the green eutectic solvent [3].
Acidic Zeolite (H-BEA)
  • Reaction: Condensation of furfural and acetone to a C₈ product [3].
  • Catalyst: H-BEA zeolite.
  • Protocol:
    • Use a fixed-bed or batch reactor charged with the H-BEA catalyst.
    • Feed furfural and acetone.
    • Conduct the reaction at 100°C for 2 hours.
  • Results: H-BEA gave a superior yield of 30.6% for the C₈ product, outperforming other zeolites like H-ZSM-5 and H-USY. The performance is linked to its specific pore structure and acidic site accessibility [3].
Bifunctional Catalyst (Pd/Activated Carbon)
  • Reaction: Coupled aldol condensation and hydrogenation of Methyl Ethyl Ketone (MEK) [6].
  • Catalyst: Palladium supported on activated carbon (Pd/C).
  • Protocol:
    • Conduct the reaction in a hydrogen atmosphere.
    • Use Pd/C to catalyze both the condensation of MEK and the subsequent hydrogenation of the unsaturated condensation products.
  • Results: This one-pot system achieved up to 43% MEK conversion with over 90% combined selectivity to the hydrogenated products (5-methylheptan-3-one and 3-methylheptane). This demonstrates the efficiency of bifunctional catalysts in simplifying synthesis pathways [6].

Visualizing the Catalytic Mechanisms

The core aldol condensation mechanism involves enolate/enol formation followed by nucleophilic addition and dehydration. The pathway differs based on the type of catalyst used, as shown in the diagrams below.

Base-Catalyzed Aldol Condensation Mechanism

Start Carbonyl Compound (with α-H) Enolate Enolate Ion (Nucleophile) Start->Enolate 1. Base Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide 2. C-C Bond Formation Nucleophilic Attack AldolAdd β-Hydroxy Carbonyl (Aldol Addition Product) Alkoxide->AldolAdd 3. Protonation Final α,β-Unsaturated Carbonyl (Aldol Condensation Product) AldolAdd->Final 4. Dehydration (HEAT)

This diagram illustrates the base-catalyzed pathway. A strong base deprotonates the α-carbon, generating a nucleophilic enolate. This enolate attacks another carbonyl molecule, forming an alkoxide intermediate that is protonated to yield the aldol addition product. Subsequent heating promotes dehydration to the final α,β-unsaturated carbonyl [4] [2] [7].

Acid-Catalyzed Aldol Condensation Mechanism

StartAcid Carbonyl Compound (with α-H) Protonated Protonated Carbonyl StartAcid->Protonated 1. Carbonyl Protonation Enol Enol Form Protonated->Enol 2. Enol Formation ProtonAdd Protonated β-Hydroxy Carbonyl Enol->ProtonAdd 3. Nucleophilic Attack by Enol FinalAcid α,β-Unsaturated Carbonyl (Aldol Condensation Product) ProtonAdd->FinalAcid 4. Dehydration

This diagram shows the acid-catalyzed pathway. The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and facilitating tautomerization to the nucleophilic enol. The enol attacks a second protonated carbonyl molecule. The resulting intermediate then loses a water molecule to yield the α,β-unsaturated product [8] [7].


Key Considerations for Catalyst Selection

When designing a process, consider these factors beyond raw performance data:

  • Green Chemistry and Sustainability: Heterogeneous catalysts align better with green principles due to easier separation and potential for reuse. The use of aqueous-phase systems and non-toxic solid catalysts is a major research focus [3] [5].
  • Handling and Stability: A significant challenge with heterogeneous catalysts in biomass conversion is hydrothermal stability. Water can degrade catalyst structures, leading to deactivation. Strategies to improve stability include creating hydrophobic surfaces or using stable supports like certain metal oxides or carbon materials [5].
  • Process Intensification: Bifunctional catalysts, which combine acid/base and metal sites (e.g., Pd/Amberlyst-15, Pd/C), enable multi-step reactions (e.g., condensation followed immediately by hydrogenation) in a single pot, simplifying processes and improving overall efficiency [3] [6].

References

rhodium ligand systems n-pentanal regioselectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ligand Systems for 1-Butene Hydroformylation

The table below summarizes the performance of different N-pyrrolylphosphine ligands and a standard ligand (PPh₃) in the rhodium-catalyzed hydroformylation of 1-butene. The precursor complex was Rh(acac)(CO)₂, and the reactions were conducted under a synthesis gas pressure (H₂/CO = 1) of 10 bar and 2 bar of 1-butene [1] [2].

Ligand Temperature (°C) Ligand/Rh Ratio n/iso Selectivity (in Toluene) n/iso Selectivity (with Water)
P(NC₄H₄)₃ 80 ~13:1 6.4 [1] 9.0 [1]
PPh(NC₄H₄)₂ 80 ~13:1 4.9 [1] 6.8 [1]
PPh₂(NC₄H₄) 80 ~13:1 3.5 [1] 5.5 [1]
PPh₃ (Triphenylphosphine) 80 ~13:1 2.8 [1] Information missing

Key Observations:

  • Ligand Structure Effect: A clear trend shows that increasing the number of pyrrolyl groups on the phosphorus atom leads to higher regioselectivity towards the linear aldehyde, n-pentanal. The performance follows the order: P(NC₄H₄)₃ > PPh(NC₄H₄)₂ > PPh₂(NC₄H₄) > PPh₃ [1] [2].
  • Water Effect: The addition of water to the reaction mixture (toluene-water system) significantly enhances the n/iso selectivity for all N-pyrrolylphosphine ligands [1].
  • Temperature Effect: For the ligand PPh₂(NC₄H₄), increasing the temperature from 50°C to 80°C improved the n/iso ratio from 2.5 to 3.5 [1].

Experimental Protocol Overview

The following methodology is based on the procedures cited in the research [1].

  • Catalyst Preparation: The catalytic system is prepared in situ. The precursor complex Rh(acac)(CO)₂ (1.5 × 10⁻⁵ mol) is combined with a ~13-fold molar excess of the desired phosphine ligand.
  • Reaction Setup: The catalyst and ligands are placed in a stainless steel autoclave. Toluene (0.5 mL) and an internal standard (cyclohexane, 0.25 mL) are added under a nitrogen atmosphere. For reactions with water, 0.5–2 mL of distilled water is added.
  • Reaction Execution: The autoclave is closed, purged with 1-butene, and then pressurized with 2 bar of 1-butene and 10 bar of synthesis gas (H₂:CO = 1:1). The reaction mixture is heated to the target temperature (50–80°C) with constant stirring.
  • Product Analysis: After the reaction is complete and the reactor cooled, the liquid products are analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and the ratio of linear to branched aldehydes (n/iso) [1].

The Role of the Ligand in Regioselectivity

The ligand's primary role in controlling regioselectivity stems from its steric and electronic properties. The hydroformylation mechanism involves a key step where the alkene inserts into the Rh-H bond, forming either a linear or a branched alkyl intermediate. The stability of the transition state leading to the linear alkyl chain is crucial for achieving high n/iso ratios [3] [4].

  • Steric Effects: Bulky ligands favor the formation of the linear alkyl intermediate by creating a steric environment that disfavors the approach of the alkene that leads to the branched isomer [5].
  • Electronic & Non-Covalent Effects: Advanced computational studies indicate that noncovalent interactions, such as π-π and π-CH interactions between the ligand and the substrate, play a significant role. These interactions selectively stabilize the transition state that leads to the linear product. Ligands like N-pyrrolylphosphines are particularly effective in facilitating these stabilizing interactions [4].

The following diagram illustrates the general catalytic cycle for the ligand-modified rhodium-catalyzed hydroformylation, highlighting the regioselectivity-determining step.

hydroformylation Rh-Catalyzed Hydroformylation Cycle Start Catalyst Precursor Rh(acac)(CO)₂ + L A Active Catalyst HRh(CO)ₓL_y Start->A Syngas Activation B Alkene Complex (π-complex) A->B Alkene Coordination C Alkyl Complex (Linear or Branched) B->C Alkene Insertion into Rh-H (Regioselectivity Determining) D Acyl Complex C->D CO Insertion into Rh-C E Aldehyde Product (n-pentanal or 2-methylbutanal) D->E H₂ Oxidative Addition & Reductive Elimination E->A Catalyst Regeneration

Interpretation Guidance

Based on the available data, here are some key points for your evaluation:

  • Performance Hierarchy: Among the ligands for which data is available, P(NC₄H₄)₃ consistently delivers the highest regioselectivity for n-pentanal, especially in a toluene-water solvent system [1].
  • Critical Parameter: The ligand-to-rhodium ratio is a critical factor. The data presented is based on a ratio of ~13:1. Performance may vary significantly at different ratios [1].
  • Knowledge Gap: The search results provide a direct comparison only for N-pyrrolylphosphines and PPh₃. Data on other common ligand classes, such as phosphites or bulky diphosphites, was not available in these sources for the hydroformylation of 1-butene.

References

2-Propylhept-2-enal gas chromatography column comparison

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Compound and GC Column Selection

To select a suitable GC column, the first step is to understand the chemical nature of your analyte, 2-Propylhept-2-enal.

The table below summarizes its key properties, which will guide the column selection process [1] [2].

Property Value / Description
Molecular Formula C10H18O [1] [2]
Molecular Weight 154.25 g/mol [2]
Boiling Point ~224°C (calculated) [2]
Functional Groups Aldehyde (-CHO), Carbon-Carbon Double Bond (C=C)
Polarity Moderately polar (due to the carbonyl group in the aldehyde)

Given that this compound is a moderately polar molecule, the general guideline is to use a stationary phase of similar polarity ("like dissolves like") [3] [4] [5]. Its aldehyde group is particularly important for interactions with the stationary phase.

How to Select and Compare Columns

Based on the compound's properties, here is a logical workflow for selecting and testing GC columns, followed by a summary of potential candidates.

Start Start: Analyze This compound Step1 1. Assess Polarity Moderately polar compound (Aldehyde group) Start->Step1 Step2 2. Choose Stationary Phase Target mid-polarity columns (e.g., 50% Phenyl) Step1->Step2 Step3 3. Define Column Dimensions Standard: 30m x 0.25mm x 0.25µm Step2->Step3 Step4 4. Run Test Separations Inject standard on shortlisted columns Step3->Step4 Step5 5. Evaluate Performance Compare efficiency, tailing, and resolution Step4->Step5 End Optimal Column Selected Step5->End

Experimental Protocol for Column Comparison

Once you have selected candidate columns, use the following experimental approach to objectively compare their performance. This method is adapted from standard laboratory practices for GC column evaluation [6] [4].

1. Preparation of Standard Solution

  • Prepare a dilute solution of high-purity this compound in a suitable volatile solvent (e.g., hexane or methanol). A concentration of 10-100 ppm is typically suitable for testing.

2. Instrumental Conditions (Example)

  • Injector: Split/splitless, Temperature: 250°C
  • Split Ratio: 20:1 (adjust based on column diameter and concentration)
  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
  • Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min)
  • Detector: FID, Temperature: 250°C

3. Performance Evaluation Criteria After injection, calculate the following key parameters from the resulting chromatogram for each column [6]:

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate a sharper, more efficient peak. Calculate using the formula: N = 16 (tR/w)2, where tR is retention time and w is peak width at baseline.
  • Tailing Factor (Tf): A measure of peak symmetry. A value close to 1.0 indicates a symmetrical peak. Values >1.5 may suggest active sites in the column/system interacting with the analyte. Calculate using pharmacopoeial methods (e.g., USP).
  • Resolution (Rs): If analyzing a mixture, this measures the separation between this compound and the closest eluting compound. Rs > 1.5 indicates baseline separation.
Potential Column Candidates for Testing

The table below lists some common mid-polarity stationary phases that are excellent starting points for your comparison, based on the principle of matching polarity [3] [7] [5]. These phases are known for their good separation of compounds containing oxygen, such as aldehydes.

Stationary Phase Polarity Key Separation Characteristics Equivalent Columns from Various Brands [7]

| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | Good for a wide range of applications, provides interactions via phenyl groups. | Agilent: DB-17, HP-50 Restek: Rtx-50 Phenomenex: ZB-50 | | Polyethylene Glycol (PEG/WAX) | Polar | Strong retention of polar compounds, excellent for oxygenated molecules like aldehydes and alcohols. | Agilent: DB-WAX Restek: Stabilwax Supelco: Supelcowax 10 | | Cyanopropylphenyl (e.g., 6-14%) | Intermediate to Polar | Effective at separating oxygen-containing compounds and isomers. | Agilent: DB-1701, DB-624 Restek: Rtx-1701 |

Key Practical Considerations

  • Start with a Standard Column: Begin your testing with a common 30-meter column with a 0.25 mm internal diameter and 0.25 µm film thickness, as this provides a good balance of resolution, speed, and sample capacity [4].
  • Prioritize an Inert Column: Ensure the column you select is deactivated or "inert" to handle active compounds like aldehydes effectively, preventing peak tailing [3] [7].
  • Consult Manufacturer Data: Directly check the websites of major column manufacturers (e.g., Agilent, Restek, Shimadzu, Thermo Fisher). They often have extensive application databases that may contain hidden chromatograms for similar compounds.

References

hydrogenation selectivity double bond vs carbonyl group

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Selectivity & The Challenge

In a molecule containing both a C=C and a C=O bond, the C=C bond is generally more reactive and is hydrogenated first under standard conditions using common catalysts like Pd/C or Raney Nickel [1]. However, achieving the opposite selectivity—hydrogenating the C=O bond while leaving the C=C bond intact—is more challenging from a thermodynamic and kinetic perspective [2]. This selective C=O hydrogenation is a prized goal in synthetic chemistry, particularly for producing unsaturated alcohols.

The table below summarizes the intrinsic reactivity of different functional groups under hydrogenation conditions.

Functional Group General Reactivity in Hydrogenation Key Note
Alkyne (C≡C) Highest Can be selectively reduced to an alkene before an existing alkene is affected [1].
Alkene (C=C) High Typically reduced before ketones and aldehydes under standard catalytic hydrogenation [1].
Aldehyde (C=O) Medium Can be reduced in the presence of alkenes with selective reagents like NaBH₄ [3].
Ketone (C=O) Lower Less reactive than aldehydes; alkenes can be hydrogenated without affecting ketones [4] [1].
Aromatic Ring Lowest Generally inert under conditions used to hydrogenate alkenes; requires much more forcing conditions [4] [1].

Catalysts for Selective Hydrogenation

Selectivity is highly dependent on the catalyst. Researchers have developed various catalytic systems to steer the reaction toward the desired product.

Selective C=C Bond Hydrogenation

To hydrogenate the C=C bond in an α,β-unsaturated carbonyl compound, the following catalysts are effective:

Catalyst System Key Feature Performance Example
PANI-supported Pt (DP method) Forms a highly dispersed Adams' catalyst (PtO₂) [5]. In citral hydrogenation: 87% selectivity for citronellal (C=C reduced, C=O intact) [5].
NiC Catalyst Non-pyrophoric nickel-carbon composite [6]. Highly selective for C=C bond hydrogenation in crotonaldehyde and isophorone [6].
PdNPs–SBA-15 Well-dispersed Pd nanoparticles on a silicate support in water [7]. Selective for C=C bond hydrogenation in various α,β-unsaturated carbonyl compounds [7].
Selective C=O Bond Hydrogenation

Achieving this more difficult selectivity often requires tailored platinum-based catalysts or unconventional reagent systems.

Catalyst System Key Feature Performance Example
Pt/FeFe-LDH Pt on an iron-based layered double hydroxide (LDH) support; creates electron-rich Pt sites [2]. In cinnamaldehyde hydrogenation: 92% selectivity for cinnamyl alcohol (C=O reduced) at 90% conversion [2].
PANI-supported Pt (Sol method) Uses pre-formed Pt colloids on a polyaniline support [5]. In citral hydrogenation: 78% selectivity for geraniol/nerol (C=O reduced) [5].
Metal Borohydrides (e.g., NaBH₄) Standard reagent for carbonyl reduction; typically selective for C=O over isolated C=C [3]. For gem-diaryl enones, selectivity can reverse to >99% alkene hydrogenation under standard conditions [3].

Experimental Protocols

Here are detailed methodologies for two key systems that offer opposing and controllable selectivity.

Protocol 1: Catalyst-Dependent Selective Hydrogenation of Citral [5]

This protocol demonstrates how different preparations of the same catalyst support can reverse selectivity.

  • Objective: To selectively hydrogenate either the conjugated C=C or the C=O bond of citral.
  • Catalyst Preparation:
    • For C=C Hydrogenation (DP-Pt/PANI): Prepare the catalyst by deposition-precipitation of H₂PtCl₆ onto polyaniline suspended in a basic medium. This yields a highly dispersed PtO₂ (Adams' catalyst) on the support.
    • For C=O Hydrogenation (Sol-Pt/PANI): Prepare the catalyst by immobilizing a pre-formed, nanoscale platinum colloid onto polyaniline.
  • Reaction Setup:
    • Reactant: Citral.
    • Catalyst: Use either DP-Pt/PANI or Sol-Pt/PANI.
    • Conditions: Conduct the hydrogenation in a suitable solvent (e.g., ethanol) under H₂ pressure at room temperature.
  • Analysis: The products are citronellal (from C=C hydrogenation) and geraniol/nerol (from C=O hydrogenation). Analyze yields and selectivity using GC or GC-MS.
Protocol 2: Selective Alkene Hydrogenation in gem-Diaryl Enones using NaBH₄ [3]

This 2024 protocol defies traditional textbook reactivity by using common borohydrides for selective alkene reduction.

  • Objective: Preferentially hydrogenate the alkene group in a gem-diaryl enone, leaving the ketone untouched.
  • Reaction Setup:
    • Substrate: gem-Diaryl enone (e.g., 1,3-diphenylprop-2-en-1-one).
    • Reagent: Sodium borohydride (NaBH₄), 8 equivalents (4 molar excess).
    • Solvent: Anhydrous tetrahydrofuran (THF) and methanol (MeOH) in a 1:1 volume ratio.
    • Concentration: 0.1 M with respect to the substrate.
  • Procedure:
    • Dissolve the gem-diaryl enone in the THF/MeOH solvent mixture.
    • Add NaBH₄ to the solution.
    • Stir the reaction mixture at room temperature (20 °C) for 30 minutes.
  • Work-up & Analysis: Monitor the reaction by TLC. After completion, quench carefully and isolate the α-benzyl-substituted propiophenone product. Characterize using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and GC-MS. Yields are typically >99% [3].

Workflow & Mechanistic Insight

The following diagram illustrates the decision-making process for achieving desired selectivity, incorporating key factors from the research.

G Start Start: Molecule with C=C and C=O SubstrateAnalysis Analyze Substrate Start->SubstrateAnalysis Conjugated Is the system α,β-unsaturated (conjugated)? SubstrateAnalysis->Conjugated Isolated Are the groups isolated? Conjugated->Isolated No PathA Path A: Goal - Hydrogenate C=O Conjugated->PathA Yes PathC Path C: Standard Case Isolated->PathC Yes PathB Path B: Goal - Hydrogenate C=C Isolated->PathB No, it's a gem-diaryl enone CatalystC1 Use standard catalyst (Pd/C, Pt/C, Raney Ni) PathC->CatalystC1 OutcomeC1 Outcome: C=C is hydrogenated first CatalystC1->OutcomeC1 CatalystA1 Use Pt/FeFe-LDH catalyst PathA->CatalystA1 OutcomeA1 Outcome: High selectivity for unsaturated alcohol CatalystA1->OutcomeA1 ConditionCheck Is it a gem-diaryl enone? PathB->ConditionCheck CatalystB1 Use NaBH₄ in THF/MeOH ConditionCheck->CatalystB1 Yes CatalystB2 Use DP-Pt/PANI or NiC catalyst ConditionCheck->CatalystB2 No OutcomeB1 Outcome: C=C hydrogenated, ketone remains CatalystB1->OutcomeB1 CatalystB2->OutcomeB1

A key factor in controlling selectivity for α,β-unsaturated carbonyls is the adsorption geometry of the molecule on the catalyst surface.

  • When the C=O group coordinates in an η¹ (end-on) fashion, it is more likely to be hydrogenated to an alcohol, which can under certain conditions (e.g., electron-withdrawing promoters) be further reduced [8].
  • When the molecule flattens out, allowing both the C=O and C=C to interact with the surface in an η² (side-on) configuration, the C=C bond tends to be hydrogenated preferentially [8]. Catalyst design aims to favor one geometry over the other.

Key Takeaways for Research & Development

  • Catalyst Design is Crucial: The choice of catalyst metal, its nanoparticle size, and the support material (e.g., LDHs, PANI) profoundly influence electronic properties and adsorption geometries, enabling control over selectivity [5] [2].
  • Substrate Structure Matters: The inherent structure of your substrate can dictate reactivity. The surprising selectivity of NaBH₄ with gem-diaryl enones shows that highly conjugated systems can override traditional reactivity rules [3].
  • Green Chemistry is Advancing: New methods, such as electrochemical hydrogenation using water as a hydrogen source and nickel foam electrodes, are emerging as sustainable alternatives, though selectivity between C=C and C=O in complex molecules remains a challenge [9].

References

comparative catalyst longevity hydroformylation process

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Industrial Hydroformylation Processes

Process Name Catalyst Metal Catalyst Ligand Key Longevity & Recycling Method Operational Pressure Typical Olefin Substrates
BASF-oxo Process [1] Cobalt Unmodified (Carbonyl) Oxidative workup to water-soluble Co²⁺, acid treatment, and recycling [1] ~30 MPa (High) [1] Higher Olefins [1]
Exxon Process [1] Cobalt Unmodified (Carbonyl) Aqueous extraction with base, acidification under CO pressure, and reabsorption by olefin [1] ~30 MPa (High) [1] C6–C12 Olefins [1]
Shell Process [1] Cobalt Phosphine-modified Direct hydrogenation to alcohol, catalyst separated during distillation and recycled [1] 4-8 MPa (Medium) [1] C7–C14 Olefins [1]
Union Carbide (LPO) [1] Rhodium Phosphine-modified Separation via falling film evaporator; catalyst in high-boiling oil is recycled [1] ~1.8 MPa (Low) [1] Propene [1]
Ruhrchemie/Rhône-Poulenc (RCRPP) [1] Rhodium Water-soluble TPPTS Continuous biphasic (aqueous/organic) separation; aqueous catalyst phase remains in reactor [1] Low (Specific pressure not detailed) [1] Propene [1]

Experimental Protocols for Catalyst Evaluation

The search results provide insights into general experimental methods used in hydroformylation research, which are crucial for evaluating catalyst performance and longevity.

  • General Reaction Setup: Hydroformylation reactions are typically carried out in a pressurized reactor (e.g., a 250 mL stainless steel autoclave) [2]. The catalyst, substrate (olefin), and solvent are added, the reactor is sealed, purged with CO or H₂, and then pressurized with syngas (CO/H₂ mixture). The reaction proceeds with stirring at a set temperature [2].
  • Analysis and Conversion Measurement: After the reaction, the mixture is cooled, and the pressure is released. The products are then centrifuged and analyzed using Gas Chromatography (GC) to determine the percent conversion of the olefin and the selectivity for different aldehydes [2].
  • Specific Example (Heterogeneous Catalyst Testing): One study detailed the preparation of TiO₂ nanotube (TNT)-supported Rh and Ru nanoparticle catalysts using an impregnation-photoreducing procedure [2]. In this method, the TNT support is dispersed in a metal salt solution, agitated, and then irradiated with a high-pressure mercury lamp in an ethanol-water solution to deposit the metal nanoparticles [2].

Catalyst Selection Workflow

To help visualize the logical relationship between catalyst properties, process requirements, and the choice of an industrial process, the following diagram can serve as a guide.

G Start Start: Hydroformylation Catalyst & Process Selection C1 Catalyst Metal Start->C1 C2 Catalyst Ligand & Modification Start->C2 C3 Recycling & Longevity Strategy Start->C3 P1 Process: BASF-oxo/Exxon (Cobalt, Unmodified) C1->P1 P2 Process: Shell (Cobalt, Phosphine) C2->P2 P3 Process: Union Carbide (LPO) (Rhodium, Phosphine) C3->P3 P4 Process: Ruhrchemie/Rhône-Poulenc (Rhodium, Water-Soluble TPPTS) C3->P4

Diagram: Guiding logic for selecting an industrial hydroformylation process based on catalyst properties and longevity management.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Other CAS

34880-43-8

General Manufacturing Information

2-Heptenal, 2-propyl-: ACTIVE

Dates

Last modified: 04-14-2024

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